Adb-inaca
Description
Structure
3D Structure
Properties
CAS No. |
1887742-42-8 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1 |
InChI Key |
UFECWXZSRFBSHC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ADB-INACA on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1] As with many novel SCRAs, comprehensive pharmacological data is often limited following their initial detection. This guide provides a detailed overview of the mechanism of action of this compound at cannabinoid receptors, synthesizing available data on its binding affinity, functional activity, and the signaling pathways it modulates. Understanding these parameters is crucial for the forensic, clinical, and drug development communities to assess its potential for abuse and to develop effective countermeasures.
Mechanism of Action at Cannabinoid Receptors
Synthetic cannabinoids exert their effects by binding to and activating the endogenous G protein-coupled cannabinoid receptors, primarily the CB1 and CB2 receptors.[2] The psychoactive effects are predominantly mediated by the activation of CB1 receptors, which are highly expressed in the central nervous system.[3][4] CB2 receptors are mainly found in the immune system and peripheral tissues.[3]
This compound acts as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a cascade of intracellular signaling events. Cannabinoid receptors are typically coupled to inhibitory G-proteins (Gi/o).[3] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling pathway is a hallmark of cannabinoid receptor activation.
Furthermore, agonist binding can trigger the recruitment of β-arrestin 2 to the receptor.[6][7] This process is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling pathways.[8]
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound at human cannabinoid receptors. It is important to note that absolute values for potency and affinity can vary between studies due to differences in experimental conditions.[9]
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | Data Not Available | Radioligand Binding Assay | |
| CB2 | Data Not Available | Radioligand Binding Assay | ||
| Functional Activity (EC50) | CB1 | Reduced activity compared to brominated analogs | β-arrestin 2 Recruitment | [10] |
| CB2 | Less prominent reduction in activity compared to CB1 | β-arrestin 2 Recruitment | [10] |
Experimental Protocols
The characterization of synthetic cannabinoids like this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments used to determine binding affinity and functional activity at cannabinoid receptors.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[12]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.[13]
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[3][12]
-
Radioligand: A high-affinity cannabinoid receptor agonist such as [³H]CP-55,940.[12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3][12]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).[3][12]
-
Scintillation Counter.
Procedure:
-
Preparation: Thaw receptor membranes on ice and dilute to the appropriate concentration in assay buffer. Prepare serial dilutions of this compound.[12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of this compound).[12]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This assay measures the ability of a compound to activate Gi/o-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP levels.[4]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating CB1 and CB2 receptors.
Principle: Cells expressing the cannabinoid receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is typically measured using a competitive immunoassay.[15]
Materials:
-
Cell Line: CHO-K1 or AtT20 cells stably expressing human CB1 or CB2 receptors.[4][11]
-
Test Compound: this compound.
-
Reference Agonist: A known full agonist like CP-55,940.[4]
-
Stimulant: Forskolin.
-
cAMP Assay Kit: Commercially available kits (e.g., EIA or HTRF based).[16]
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and incubate to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Assay: Pre-incubate the cells with the test compounds for a short period. Then, stimulate the cells with forskolin in the presence of the test compounds.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[15]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor.[6][7]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to CB1 and CB2 receptors.
Principle: This cellular assay often uses enzyme fragment complementation (EFC). The cannabinoid receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).[8][17]
Materials:
-
Cell Line: A cell line engineered for the β-arrestin recruitment assay, such as the PathHunter® CHO-K1 hCB1 β-arrestin cells.[6][7]
-
Test Compound: this compound.
-
Reference Agonist: A known agonist like CP-55,940.[11]
-
Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.[9]
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a white, solid-bottom 384-well plate.[18]
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist and add them to the cells.
-
Incubation: Incubate the plate at 37°C for approximately 90 minutes to allow for receptor activation and β-arrestin recruitment.[9]
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the enzymatic reaction to proceed.[9]
-
Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
Signaling Pathways
Caption: Canonical G-protein and β-arrestin signaling pathways activated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Logical Relationship: Biased Agonism
Caption: this compound may exhibit biased agonism, preferentially activating one signaling pathway.
This compound is a synthetic cannabinoid that functions as an agonist at CB1 and CB2 receptors. While specific quantitative data for this compound is still emerging, its mechanism of action is understood to follow the canonical pathways of other potent SCRAs, involving Gi/o-protein-mediated inhibition of adenylyl cyclase and potential recruitment of β-arrestin. The provided experimental protocols offer a framework for the detailed pharmacological characterization of this and other novel synthetic cannabinoids. Further research is necessary to fully elucidate the binding kinetics, potency, efficacy, and potential for biased agonism of this compound to better understand its physiological and toxicological effects.
References
- 1. Monographs [cfsre.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. marshall.edu [marshall.edu]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
In-Depth Technical Guide: Pharmacological Profile and Receptor Binding Affinity of ADB-INACA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as both a precursor in the synthesis of more complex and potent synthetic cannabinoid receptor agonists (SCRAs), such as ADB-BUTINACA, and as a metabolite of compounds like ADB-PINACA.[1][2][3][4] While initially suspected to have low overall potency, emerging research indicates that this compound retains activity at cannabinoid receptors, albeit significantly lower than its "tailed" analogs.[1][5][6] This guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, drawing from available in vitro and in vivo data. It details the experimental protocols used for its characterization and visualizes key pathways and workflows to support further research and development.
Pharmacological Profile
This compound is classified as a synthetic cannabinoid and interacts with the cannabinoid receptors CB1 and CB2.[1][3] Its structure is notable for the absence of an N-alkyl "tail," a common feature in many potent SCRAs. This structural characteristic is central to its pharmacological profile.
Receptor Binding and Functional Activity
In vitro studies confirm that this compound is a functional agonist at both CB1 and CB2 receptors. However, its potency is considerably lower than that of its N-alkylated counterparts (e.g., ADB-BUTINACA).
-
CB1 Receptor Activity : this compound demonstrates weak activity at the CB1 receptor.[6] Functional assays, specifically β-arrestin 2 recruitment, indicate that tail-less precursors like this compound have EC50 values in the micromolar range, starting from 2.34 μM and higher.[6] This is a significant reduction in potency compared to "tailed" SCRAs, which typically exhibit nanomolar activity.[6] Studies comparing this compound to its brominated analog, (S)-ADB-5’Br-INACA, show that the removal of the bromine results in a further reduction of activity at the CB1 receptor.[5]
-
CB2 Receptor Activity : The reduced activity of this compound is less pronounced at the CB2 receptor compared to the CB1 receptor.[5] This suggests a degree of selectivity, although the overall potency remains low.
In Vivo Effects
Despite its low in vitro potency, this compound has demonstrated biological activity in vivo. In a rat model of paclitaxel-induced peripheral neuropathy, this compound showed analgesic effects, suggesting it can engage cannabinoid receptors to produce a physiological response.[7] This finding indicates that even as a precursor or metabolite, this compound may contribute to the overall pharmacological effects of related compounds.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative pharmacological data for this compound and provide a comparison with its more potent, "tailed" analog, ADB-BUTINACA.
Table 1: In Vitro Functional Activity of this compound
| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Source |
| This compound | CB1 | β-arrestin 2 Recruitment | ≥ 2.34 µM (Weakly active) | Not specified | [6] |
| This compound | CB1 | General Activity | Reduced activity | Not specified | [5] |
| This compound | CB2 | General Activity | Activity reduction is less prominent than at CB1 | Not specified | [5] |
Table 2: Comparative Pharmacology of ADB-BUTINACA
| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Binding Affinity (Ki) | Source |
| ADB-BUTINACA | CB1 | Membrane Potential | 0.67 nM | 113% (vs. CP55,940) | 0.299 nM | [8] |
| ADB-BUTINACA | CB2 | Membrane Potential | 4.1 nM | 101% (vs. CP55,940) | 0.912 nM | [8] |
| ADB-BUTINACA | CB1 | β-arrestin 2 Recruitment | 19 nM | 728% (vs. CP55,940) | Not specified | [8] |
| ADB-BUTINACA | CB2 | β-arrestin 2 Recruitment | 1.79 nM | 83% (vs. CP55,940) | Not specified | [8] |
| ADB-BUTINACA | CB1 | Calcium Flux | 11.6 nM | Not specified | Not specified | [8] |
Experimental Protocols
The characterization of this compound and related compounds relies on specific in vitro functional assays. The methodologies for two key assays are detailed below.
β-Arrestin 2 Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in receptor desensitization and G-protein-independent signaling. The DiscoverX PathHunter® system is a common method based on enzyme fragment complementation.[9][10][11]
Principle: The CB receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). When an agonist binds to the receptor, it changes conformation, becomes phosphorylated, and recruits the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is then measured.[9][12]
Detailed Methodology:
-
Cell Culture and Plating:
-
PathHunter® cells stably co-expressing the human CB1 or CB2 receptor fused to ProLink™ and β-arrestin fused to an Enzyme Acceptor are used.[12]
-
Cells are cultured to ~85-90% confluency and harvested using trypsin.[13]
-
The cell suspension is diluted to a density of approximately 250,000 cells/mL.[13]
-
20 µL of the cell suspension (approx. 5,000 cells) is dispensed into each well of a white, solid-bottom 384-well microplate.[12][13]
-
The plate is incubated overnight at 37°C in a humidified incubator with 5% CO2.[12]
-
-
Compound Preparation and Addition:
-
A stock solution of this compound (or other test ligands) is prepared in DMSO.
-
Serial dilutions are performed in an appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration is kept constant (typically <1%).[12]
-
For agonist testing, 5 µL of the diluted compound is added to the wells.[12][13]
-
-
Detection and Measurement:
-
The PathHunter® Detection Reagent is prepared according to the manufacturer's instructions.[12]
-
12.5 µL of the detection reagent is added to each well.[12][13]
-
The plate is incubated at room temperature for 60 minutes, protected from light.[12]
-
The chemiluminescent signal is measured using a luminometer.[12]
-
-
Data Analysis:
-
The background signal is subtracted from all readings.
-
Data are normalized to a reference full agonist (e.g., CP55,940).
-
Dose-response curves are generated using non-linear regression to determine EC50 (potency) and Emax (efficacy) values.[13]
-
Intracellular Calcium Release Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium ([Ca2+]i) following CB1 receptor activation, which can occur through G-protein-mediated release from intracellular stores.
Principle: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or engineered to express a photoprotein (e.g., aequorin). Upon agonist binding to the Gq/11-coupled CB1 receptor, phospholipase C is activated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in [Ca2+]i is detected as a change in fluorescence or luminescence.[14][15]
General Methodology:
-
Cell Culture and Dye Loading:
-
Cells endogenously or recombinantly expressing the human CB1 receptor (e.g., CHO, HEK-293, or neuroblastoma cells) are cultured on glass coverslips or in microplates.[16]
-
At 50-75% confluency, cells are loaded with a Ca2+-sensitive dye, such as Fura-2 AM (e.g., 5 µM), for 15-30 minutes in a physiological buffer (e.g., Krebs-Henseleit Buffer).[16]
-
-
Compound Stimulation:
-
After loading, the cells are washed to remove excess dye.
-
A baseline fluorescence/luminescence reading is established.
-
The test compound (this compound) is added at various concentrations, and the signal is monitored continuously.
-
-
Signal Detection:
-
Fluorescence (e.g., Fura-2): The dye is alternately excited at ~340 nm (Ca2+-bound) and ~380 nm (Ca2+-free), and emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which corresponds to the intracellular calcium concentration.[14][16]
-
Luminescence (e.g., Aequorin): Upon Ca2+ binding, the aequorin photoprotein oxidizes its coelenterazine (B1669285) substrate, emitting a flash of light that is measured by a luminometer.[14]
-
-
Data Analysis:
-
The change in signal (e.g., ΔF340/380 ratio) from baseline to the peak response after compound addition is calculated.[16]
-
Dose-response curves are constructed to determine the EC50 values for the calcium response.
-
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways of the CB1 receptor activated by an agonist like this compound.
Experimental Workflow
Caption: Experimental workflow for a β-arrestin 2 recruitment assay.
References
- 1. cfsre.org [cfsre.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kzbpd.gov.rs [kzbpd.gov.rs]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (this compound), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A-796,260: A Technical Guide to In Vitro and In Vivo Metabolic Pathways
Disclaimer: Direct metabolic studies on ADB-INACA are limited in publicly available scientific literature. This document provides a comprehensive overview of the metabolic pathways of its close structural analogs, namely ADB-P-5Br-INACA, ADB-4en-P-5Br-INACA, and ADB-BUTINACA. The metabolic fate of this compound is predicted to follow similar biotransformation pathways due to structural homology.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Understanding the metabolic pathways of such novel psychoactive substances (NPS) is critical for forensic toxicology, clinical diagnostics, and drug development. This guide synthesizes the current knowledge on the in vitro and in vivo metabolism of this compound analogs to provide a predictive metabolic profile for the parent compound. The primary metabolic transformations involve Phase I modifications such as hydroxylation, amide hydrolysis, and oxidation, followed by Phase II conjugation, predominantly glucuronidation.
Predicted Metabolic Pathways of this compound
Based on studies of its analogs, this compound undergoes extensive metabolism. The major biotransformations occur at three primary sites: the N-alkyl chain, the indazole core, and the L-tert-leucinamide moiety.
Phase I Metabolism:
-
Amide Hydrolysis: Cleavage of the amide bond results in the formation of a carboxylic acid metabolite and an amine. This is a common pathway for indazole-3-carboxamide SCRAs.[1][2][3]
-
Hydroxylation: Mono-hydroxylation can occur on the N-butyl tail, the indazole ring, or the tert-butyl group.[2][3][4][5][6]
-
Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or aldehyde metabolites.[1][2][3]
-
Dihydrodiol Formation: This is a characteristic metabolic pathway for indazole-based synthetic cannabinoids, involving the enzymatic addition of two hydroxyl groups to the indazole core.[1][2][4][5][6]
-
Carbonyl Formation: Oxidation of hydroxylated metabolites can lead to the formation of a carbonyl group.[1]
Phase II Metabolism:
-
Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion.[1][2][3]
The following diagram illustrates the predicted major metabolic pathways for this compound.
Caption: Predicted Metabolic Pathways of this compound.
Data Presentation: Metabolites of this compound Analogs
The following table summarizes the metabolites identified in in vitro studies of this compound analogs. The metabolite numbering (e.g., B9, E3) is adopted from the cited literature for consistency.
| Parent Compound | Metabolite ID | Biotransformation | Recommended Biomarker |
| ADB-BUTINACA | B9 | Mono-hydroxylation on the n-butyl tail | Blood, Urine |
| B16 | Mono-hydroxylation on the indazole ring | Blood, Urine | |
| B4 | Dihydrodiol formation on the indazole core | Urine | |
| ADB-4en-PINACA | E3 | Dihydrodiol formed in the tail moiety | Urine |
| E7 | Hydroxylation on the linked/head group | Urine | |
| ADB-P-5Br-INACA | - | Terminal hydroxy metabolite | - |
| ADB-4en-P-5Br-INACA | - | Dihydrodiol metabolite | - |
Data sourced from references[1][2][4][5][6].
Experimental Protocols
The identification of metabolites for this compound analogs has been primarily achieved through in vitro experiments using human liver preparations.
4.1 In Vitro Incubation
-
System: Pooled human hepatocytes (HHeps) or human liver microsomes (HLMs) are the primary systems used.[1][2][3] HHeps contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive metabolic profile.[3]
-
Substrate Concentration: The parent compound (e.g., ADB-BUTINACA, ADB-4en-PINACA) is typically incubated at a concentration of 5 µmol/L.[4]
-
Incubation Time: Incubation times vary, with studies reporting durations of 0.5, 1, 3, and 5 hours to observe the progression of metabolism.[1][3][4]
-
Reaction Termination: The metabolic reaction is quenched by adding an ice-cold organic solvent, such as acetonitrile.[4]
4.2 Sample Analysis: LC-QTOF-MS
-
Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is the standard analytical method.[1][7] This technique provides high-resolution mass accuracy, enabling the confident identification of metabolites.[8]
-
Chromatographic Separation: Separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[7][9]
-
Mass Spectrometry: The QTOF-MS is operated in positive electrospray ionization (ESI) mode.[7] Data is acquired in full-scan mode to detect all potential metabolites, and information-dependent acquisition (IDA) is used to trigger MS/MS fragmentation for structural elucidation.[3]
-
Metabolite Identification: Metabolites are identified by searching the acquired data for expected mass shifts corresponding to known biotransformations (e.g., +16 Da for hydroxylation, +18 Da for dihydrodiol formation).[7] The identification is confirmed by comparing retention times and fragmentation patterns with synthesized reference standards where possible.[1] Only peaks with a mass error of less than 5 ppm are typically considered for identification.[7]
The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.
References
- 1. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
An In-Depth Technical Guide to N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (ADB-PINACA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as ADB-PINACA, is a synthetic cannabinoid receptor agonist that has been identified in a variety of designer drug products. As a potent agonist of both the CB1 and CB2 receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, often with significantly greater potency and a more severe adverse effect profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ADB-PINACA, intended to support researchers, scientists, and drug development professionals in their understanding of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties and a visualization of its signaling pathways.
Chemical Structure and Properties
ADB-PINACA is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.
Chemical Structure:
Caption: Chemical structure of ADB-PINACA.
Table 1: Physicochemical and Pharmacological Properties of ADB-PINACA
| Property | Value | Reference |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | [1] |
| Synonyms | ADB-PINACA | [1] |
| CAS Number | 1633766-73-0 | [1][2] |
| Molecular Formula | C₁₉H₂₈N₄O₂ | [1] |
| Molecular Weight | 344.45 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. | [3] |
| Melting Point | Not available | |
| CB1 Receptor EC₅₀ | 0.52 nM | [4] |
| CB2 Receptor EC₅₀ | 0.88 nM | [4] |
Synthesis of ADB-PINACA
The synthesis of ADB-PINACA is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid derivative followed by an amide coupling reaction.[5]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. diva-portal.org [diva-portal.org]
ADB-INACA: A Technical Whitepaper on its Neuropharmacological Profile and Toxicological Considerations
A guide for researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended for human or veterinary use. The compounds discussed are potent psychoactive substances and may be associated with significant health risks.
Executive Summary
ADB-INACA (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has emerged as a key precursor in the synthesis of more complex and potent indazole-3-carboxamide derivatives, such as ADB-BUTINACA. While direct and extensive research on the neuropharmacology and toxicology of this compound is limited, its structural relationship to well-characterized synthetic cannabinoid receptor agonists (SCRAs) allows for an inferential understanding of its potential biological activity. This technical guide provides a comprehensive overview of the known properties of this compound, supplemented with in-depth data from its closely related and more extensively studied analogue, ADB-BUTINACA, to serve as a predictive framework for its potential effects and toxicity.
Recent studies have confirmed that this compound itself possesses activity at cannabinoid receptors, albeit with a lower potency compared to its "tailed" counterparts. Notably, (S)-ADB-INACA has been shown to have reduced activity at the CB1 receptor[1]. Despite this, this compound has demonstrated analgesic effects in a rat model of paclitaxel-induced peripheral neuropathy, suggesting it is not biologically inert[2]. The primary concern for researchers and public health officials is its role as a readily available precursor for the clandestine synthesis of more dangerous substances[3][4][5]. This whitepaper will detail the available data on this compound and provide a thorough analysis of ADB-BUTINACA as a surrogate to anticipate the neuropharmacological and toxicological profile of this compound.
Introduction to this compound
This compound is classified as a synthetic cannabinoid, a broad and diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[3][6]. Structurally, it is an indazole-3-carboxamide that lacks the typical alkyl or fluorobenzyl "tail" common to many potent SCRAs. This "tail-less" structure has led to its classification as a synthetic precursor[3][4]. Law enforcement and forensic laboratories have increasingly detected this compound in seized drug materials, often in conjunction with the final synthesis products[5].
Role as a Synthetic Precursor
The primary significance of this compound in the current landscape of new psychoactive substances (NPS) is its function as a penultimate intermediate in the synthesis of compounds like ADB-BUTINACA and ADB-4en-PINACA[4]. The emergence of "do-it-yourself" semi-finished kits containing precursors like this compound allows for the on-site synthesis of controlled substances, posing a significant challenge to regulatory bodies[4].
Neuropharmacology
The neuropharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of these compounds. The CB2 receptor is primarily found in the periphery and is associated with immune function.
Direct Evidence for this compound Activity
While extensive data is lacking, some studies have directly assessed the activity of this compound:
-
Cannabinoid Receptor Activity: A study investigating a series of brominated synthetic cannabinoids and their analogues found that (S)-ADB-INACA exhibited reduced activity at the CB1 receptor compared to its tailed counterparts. The effect was less pronounced at the CB2 receptor[1]. This suggests that while the N-alkyl tail is a significant contributor to high-affinity binding and potency at the CB1 receptor, the core indazole-carboxamide structure of this compound is sufficient for some level of receptor interaction.
-
In Vivo Analgesic Effects: In a study evaluating compounds seized from the illicit market, this compound was shown to attenuate mechanical and cold allodynia in a rat model of paclitaxel-induced peripheral neuropathy. Its analgesic effect was noted to be more significant than that of MDMB-INACA and ADB-HINACA in the same study[2].
Inferred Neuropharmacology from ADB-BUTINACA
Given the limited direct data on this compound, a detailed examination of its N-butyl derivative, ADB-BUTINACA, provides a robust model for its potential neuropharmacological profile. ADB-BUTINACA is a potent and full agonist at both CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinity and Potency of ADB-BUTINACA
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 0.299 nM | 0.912 nM | [7] |
| Potency (EC50) | 11.5 nM | - | [8][9][10][11] |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Signaling Pathways
As a potent CB1 receptor agonist, ADB-BUTINACA, and likely this compound to a lesser extent, will activate the canonical G-protein coupled receptor signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions result in a net hyperpolarization and reduced neuronal excitability. Additionally, activation of the CB1 receptor can trigger mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestin 2.
In Vivo Effects (Inferred from related compounds)
In vivo studies of ADB-BUTINACA and other potent synthetic cannabinoids have demonstrated classic cannabinoid tetrad effects in animal models, which include:
-
Hypothermia: A dose-dependent decrease in core body temperature.
-
Analgesia: A reduction in pain sensitivity.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Hypolocomotion: A decrease in spontaneous movement.
For instance, ADB-BINACA (a close analogue) has been shown to induce dose- and time-dependent hypolocomotive and hypothermic effects in mice[12][13]. It is plausible that this compound, while less potent, could produce similar but weaker effects at higher doses.
Table 2: In Vivo Effects of ADB-BINACA in Mice
| Effect | Dose | Outcome | Reference |
| Hypothermia | 0.5 mg/kg (i.p.) | Peak temperature reduction of 2.14°C within 30 minutes. | [12] |
| Hypolocomotion | 0.5 mg/kg (i.p.) | Significant reduction in total distance traveled. | [12] |
Toxicology
The toxicology of this compound has not been formally studied. However, the well-documented adverse effects of other synthetic cannabinoids provide a strong basis for predicting its potential toxicity. Synthetic cannabinoids, particularly potent agonists like ADB-BUTINACA, have been associated with a range of severe and sometimes fatal adverse events in humans[3].
Potential Acute Toxic Effects
Based on case reports from related compounds, acute intoxication with this compound could potentially lead to:
-
Cardiovascular effects: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction.
-
Neurological effects: Agitation, anxiety, paranoia, psychosis, seizures, and loss of consciousness.
-
Gastrointestinal effects: Nausea and vomiting.
-
Other effects: Hyperthermia, rhabdomyolysis, and acute kidney injury.
Metabolism and Detection
Understanding the metabolism of this compound is crucial for its detection in biological samples and for understanding its toxicokinetics. While specific metabolic pathways for this compound are not fully elucidated, studies on closely related compounds like ADB-BUTINACA provide valuable insights.
The metabolism of ADB-BUTINACA is extensive and primarily mediated by cytochrome P450 (CYP) enzymes[7]. The main metabolic transformations include:
-
Hydroxylation: Addition of a hydroxyl group to the butyl tail or the indazole core.
-
Dihydrodiol formation: On the indazole core.
-
Amide hydrolysis.
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.
Given that this compound lacks the N-alkyl tail, its metabolism would likely focus on the indazole ring and the tert-butylamide moiety. Hydroxylation of the indazole ring and amide hydrolysis are probable metabolic pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following protocols are summarized from studies on this compound and related compounds.
Analytical Detection
The identification and quantification of this compound in seized materials or biological samples typically involve chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) [3]
-
Sample Preparation: Acid/Base Extraction.
-
Instrument: Agilent 5975 Series GC/MSD System.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).
-
Carrier Gas: Helium (Flow: 1.46 mL/min).
-
Temperatures: Injection Port: 265 °C; Transfer Line: 300 °C; MS Source: 230 °C; MS Quad: 150 °C.
-
Oven Program: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min.
-
Injection: 1 µL, Splitless.
-
Mass Scan Range: 40-550 m/z.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [3]
-
Sample Preparation: 1:100 dilution of acid/base extract in mobile phase.
-
Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50).
-
Flow rate: 0.4 mL/min.
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.
-
Temperatures: Autosampler: 15 °C; Column Oven: 30 °C; Source Heater: 600 °C.
-
Injection Volume: 10 µL.
-
QTOF Parameters: TOF MS Scan Range: 100-510 Da; Collision Energy Spread: 35±15 eV; MS/MS Scan Range: 50-510 Da.
In Vitro Cannabinoid Receptor Activity Assays
β-Arrestin 2 Recruitment Assay [1] This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, which is an indicator of receptor activation.
-
Cell Line: CHO cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.
-
Procedure: Cells are incubated with the test compound at various concentrations. Agonist binding leads to the recruitment of β-arrestin 2, causing the complementation of the enzyme fragments and the generation of a chemiluminescent signal.
-
Data Analysis: The luminescence signal is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
In Vivo Behavioral Assays in Rodents
Paclitaxel-Induced Peripheral Neuropathy Model [2] This model is used to assess the analgesic properties of compounds.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy: Rats are treated with paclitaxel (B517696) to induce mechanical and cold allodynia.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Cold Allodynia (Acetone test): A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the duration of paw withdrawal is measured.
-
-
Drug Administration: Test compounds are administered (e.g., intraperitoneally), and behavioral tests are conducted at specified time points post-administration.
Conclusion and Future Directions
This compound represents a significant entity in the evolving landscape of synthetic drugs, not primarily for its intrinsic psychoactive potency, but for its role as a readily available precursor to more dangerous synthetic cannabinoids. While it demonstrates some level of biological activity, including cannabinoid receptor interaction and analgesic effects in animal models, its potency at the CB1 receptor appears to be significantly lower than that of its N-alkylated derivatives like ADB-BUTINACA.
The comprehensive data available for ADB-BUTINACA serves as a critical tool for predicting the potential neuropharmacological and toxicological risks associated with this compound. It is reasonable to conclude that while this compound itself may pose a lower immediate risk of acute toxicity compared to its more potent analogues, its conversion into these substances presents a serious public health threat.
Future research should focus on several key areas:
-
Comprehensive Pharmacological Profiling: A thorough investigation of the binding affinities, potencies, and efficacies of this compound at both CB1 and CB2 receptors is needed to fully understand its intrinsic activity.
-
Metabolism and Biomarker Identification: Detailed in vitro and in vivo metabolic studies of this compound are required to identify unique biomarkers that can be used to detect its consumption in forensic and clinical settings.
-
Toxicological Assessment: Formal toxicological studies are necessary to determine the acute and chronic toxicity of this compound.
-
Monitoring of Precursor Diversion: Continued surveillance of the illicit drug market is essential to track the prevalence of this compound and other precursors and to understand the synthetic routes being employed in clandestine laboratories.
By addressing these research gaps, the scientific and regulatory communities can better anticipate and mitigate the risks posed by this compound and the next generation of synthetic cannabinoids.
References
- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (this compound), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Monographs [cfsre.org]
- 7. cdn.who.int [cdn.who.int]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]
- 10. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling ADB-INACA: A Technical Guide to its Analytical Profile and Spectroscopic Signature
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA, a synthetic cannabinoid, has emerged among the ever-evolving landscape of novel psychoactive substances (NPS). As a compound of interest to researchers, forensic scientists, and drug development professionals, a comprehensive understanding of its analytical and spectroscopic characteristics is paramount for its unambiguous identification and the elucidation of its biological activity. This technical guide provides an in-depth overview of the analytical characterization of this compound, complete with detailed experimental protocols and a summary of its known spectroscopic data.
Chemical and Physical Properties
This compound is chemically identified as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide. A summary of its key chemical and physical data is presented in Table 1.
Table 1: Chemical and Physical Data of this compound
| Property | Value |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide |
| CAS Number | 1887742-42-8 |
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Formula Weight | 274.3 g/mol |
Spectroscopic and Analytical Data
The definitive identification of this compound relies on a combination of modern analytical techniques. This section details the available spectroscopic data and the methodologies used for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its identification.
Table 2: GC-MS Data for this compound
| Parameter | Value |
| Mass Spectrum (EI) | See Figure 1 |
| Major Fragment Ions (m/z) | 232, 215, 187, 171, 145, 117, 102, 83, 57 |
Figure 1: Mass Spectrum of this compound
(Note: A representative mass spectrum image would be inserted here in a full whitepaper. The data indicates key fragmentation points useful for identification.)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass accuracy, enabling the confident determination of the elemental composition of the parent molecule and its fragments.
Table 3: LC-QTOF-MS Data for this compound
| Parameter | Value |
| Observed [M+H]⁺ | Value to be obtained from raw data |
| Calculated [M+H]⁺ | 275.1503 |
| Mass Error (ppm) | Value to be obtained from raw data |
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)
As of the latest literature review, detailed ¹H and ¹³C NMR assignments and a representative FTIR spectrum specifically for this compound have not been made publicly available in the searched scientific literature. While data for structurally similar compounds, such as ADB-5'Br-INACA, exist, direct extrapolation of this data is not scientifically rigorous due to the influence of substituents on spectral properties. The acquisition and publication of this data by the scientific community is crucial for a complete analytical profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication of analytical findings and the development of standardized operating procedures.
Sample Preparation for GC-MS and LC-QTOF-MS
A standard protocol for the preparation of this compound from seized materials or for in vitro experiments involves an acid/base extraction.
Protocol 1: Acid/Base Extraction
-
Solubilization: Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Acidification: Acidify the solution with a dilute acid (e.g., 0.1 M HCl) to protonate any basic impurities.
-
Extraction: Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane) to remove neutral and acidic impurities.
-
Basification: Basify the aqueous layer with a dilute base (e.g., 0.1 M NaOH) to deprotonate the target analyte.
-
Final Extraction: Extract the this compound into a fresh portion of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen to obtain the purified extract.
-
Reconstitution: Reconstitute the residue in an appropriate solvent for injection into the analytical instrument.
GC-MS Method
The following parameters have been successfully used for the analysis of this compound.
Table 4: GC-MS Experimental Protocol
| Parameter | Specification |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.46 mL/min |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Mass Scan Range | 40-550 m/z |
LC-QTOF-MS Method
High-resolution mass spectrometry can be performed using the following conditions.
Table 5: LC-QTOF-MS Experimental Protocol
| Parameter | Specification |
| Instrument | Agilent 6500 Series Q-TOF LC/MS System |
| Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.0 |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min |
| Flow Rate | 0.5 mL/min |
| Autosampler Temp. | 15 °C |
| Column Temp. | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| TOF MS Scan Range | 100-510 Da |
Biological Activity and Signaling Pathway
This compound is classified as a synthetic cannabinoid receptor agonist, exhibiting activity at both the CB1 and CB2 receptors. However, it is often considered a precursor to other more potent synthetic cannabinoids, and its intrinsic potency is reported to be relatively low. The removal of a bromine atom from the related compound ADB-5'Br-INACA to yield this compound has been shown to reduce its activity at the CB1 receptor.
The binding of synthetic cannabinoids to the CB1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A generalized signaling pathway for synthetic cannabinoids at the CB1 receptor is depicted below.
Experimental Workflow
The analytical characterization of this compound typically follows a structured workflow, from sample receipt to final data interpretation.
The Emergence of a Precursor: A Technical Guide to the Discovery and Historical Context of ADB-INACA in Synthetic Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered significant attention within the forensic and medicinal chemistry communities, not for its potent psychoactive effects, but for its role as a key precursor in the synthesis of a new wave of illicit drugs.[1][2] Its appearance marks a strategic shift by clandestine laboratories to circumvent international drug control laws, particularly the class-wide ban on synthetic cannabinoids enacted by China in July 2021.[1][3] This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and pharmacological profile of this compound, offering a valuable resource for researchers engaged in the study of new psychoactive substances (NPS).
Discovery and Historical Context: A Post-Ban Phenomenon
The history of this compound is intrinsically linked to the regulatory landscape of synthetic cannabinoids. Unlike many earlier synthetic cannabinoids that originated from academic or pharmaceutical research into the endocannabinoid system, this compound's prominence arose from the illicit drug market's response to legislative pressure.
Following the comprehensive ban on synthetic cannabinoids by China in 2021, which targeted traditional indole (B1671886) and indazole scaffolds, a new trend emerged: the trafficking of "tail-less" precursors.[1][3][4] These molecules, like this compound, lack the alkyl or fluorobenzyl "tail" that is characteristic of many potent synthetic cannabinoids and crucial for high affinity to the cannabinoid receptors. By itself, this compound is reported to have low to no significant cannabinoid activity.[1][2][5] However, it serves as a penultimate intermediate for the synthesis of potent compounds such as ADB-BUTINACA.[1][4]
The first detection of this compound in the United States was reported in November 2022.[4] Its presence in seized drug materials, often alongside its fully synthesized counterparts, highlights a shift towards "do-it-yourself" synthesis kits, where end-users can perform the final alkylation step to produce the active psychoactive substance.[4]
While a 2009 patent by Pfizer describes a broad range of indazole derivatives as potent cannabinoid CB1 and CB2 receptor modulators, it is not definitively confirmed that this compound itself was explicitly synthesized or studied within this initial research.[3][6][7] The primary body of scientific literature concerning this compound has been generated by forensic laboratories and researchers in the wake of its emergence on the illicit market.
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from indazole-3-carboxylic acid. The general synthetic route involves the coupling of the indazole core with the appropriate amino acid derivative.
Experimental Protocol: General Synthesis of Indazole-3-Carboxamides
A common method for the synthesis of indazole-3-carboxamides, including this compound, involves the following steps:
-
Activation of Indazole-3-Carboxylic Acid: Indazole-3-carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a coupling agent like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Amide Coupling: The activated indazole-3-carboxylic acid is then reacted with the desired amine, in this case, L-tert-leucinamide hydrochloride, to form the amide bond. The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.
Pharmacological Profile of this compound
As a "tail-less" precursor, this compound exhibits significantly lower affinity and potency for the cannabinoid receptors (CB1 and CB2) compared to its alkylated derivatives.
Cannabinoid Receptor Binding Affinity
Binding affinity is typically determined through competitive radioligand displacement assays. In these assays, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2). The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Due to its low potency, specific Ki values for this compound are not widely reported in the literature. However, studies on analogous "tail-less" compounds consistently show a dramatic reduction in binding affinity compared to their "tailed" counterparts. For instance, removing the bromine substitution from (S)-ADB-5'Br-INACA to yield (S)-ADB-INACA results in a reduced activity at the CB1 receptor.[8]
In Vitro Functional Activity
Functional activity assays measure the ability of a compound to activate the cannabinoid receptor and initiate downstream signaling. Common assays include:
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Calcium Release Assays: Activation of the CB1 receptor can lead to the release of intracellular calcium, which can be measured using fluorescent dyes.
-
cAMP Assays: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Studies have shown that "tail-less" precursors like this compound have very little to no activity in these functional assays, with potencies that often cannot be calculated as the concentration-response curves do not reach a plateau.[5]
Table 1: Comparative In Vitro Activity Data for this compound and Related Synthetic Cannabinoids
| Compound | Target | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of control) | Reference(s) |
| This compound | CB1 | β-Arrestin 2 Recruitment | >2000 | Low/Not calculable | [5] |
| MDMB-INACA | CB1 | β-Arrestin 2 Recruitment | >2000 | Low/Not calculable | [5] |
| (S)-ADB-5'Br-INACA | CB1 | β-Arrestin 2 Recruitment | Decreased vs. tailed analog | - | [8] |
| (S)-ADB-BUTINACA | CB1 | CB1 Receptor Activation | Potent | High | [9] |
| MDMB-4en-PINACA | CB1 | β-Arrestin 2 Recruitment | Potent | High | [5] |
Experimental Protocols
Radioligand Displacement Binding Assay for CB1/CB2 Receptors
This protocol outlines the general steps for determining the binding affinity of a compound for cannabinoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This protocol describes a common method for assessing the functional activity of a compound at a G-protein coupled receptor.
Methodology:
-
Cell Culture: A stable cell line co-expressing the cannabinoid receptor of interest (e.g., CB1) fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is cultured under standard conditions.
-
Assay Plate Preparation: The cells are seeded into a multi-well assay plate and incubated to allow for cell attachment.
-
Compound Addition: Serial dilutions of the test compound (this compound) are added to the wells.
-
Incubation: The plate is incubated to allow for compound-receptor interaction and subsequent β-arrestin recruitment.
-
Signal Detection: A substrate for the complemented enzyme is added to the wells. The resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Data Analysis: The data are normalized and fitted to a concentration-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).
Mandatory Visualizations
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Agonist binding to the CB1 receptor initiates G-protein and β-arrestin signaling cascades.
Experimental Workflow: Radioligand Displacement Binding Assay
Caption: A streamlined workflow for determining cannabinoid receptor binding affinity.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: A typical workflow for assessing GPCR functional activity via β-arrestin recruitment.
Conclusion
This compound represents a significant development in the ever-evolving landscape of new psychoactive substances. Its emergence as a "tail-less" precursor underscores the adaptability of clandestine drug manufacturers in response to legislative controls. While possessing minimal intrinsic cannabinoid activity, its role as a key building block for potent synthetic cannabinoids makes it a compound of high interest to forensic chemists, toxicologists, and law enforcement agencies. A thorough understanding of its synthesis, pharmacology, and historical context is crucial for the development of effective detection methods and for anticipating future trends in the illicit drug market. This technical guide provides a comprehensive foundation for researchers and professionals working to address the challenges posed by the proliferation of synthetic cannabinoids.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Thermal Fate of ADB-INACA: A Technical Guide to its Thermostability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA, a synthetic cannabinoid, has emerged as a precursor in the synthesis of other psychoactive substances, such as ADB-BUTINACA.[1] Understanding its chemical stability, particularly its response to heat, is crucial for forensic analysis, toxicological assessment, and the development of detection methodologies. This technical guide provides a comprehensive overview of the current understanding of the thermostability of this compound and its potential degradation products, drawing upon data from structurally related compounds to build a predictive profile. While direct studies on the thermal decomposition of this compound are limited, this guide synthesizes available information on analogous indazole-3-carboxamide synthetic cannabinoids to forecast its degradation pathways and byproducts.
Thermostability of Carboxamide-Type Synthetic Cannabinoids
Studies on various carboxamide-type synthetic cannabinoids indicate that these compounds generally undergo thermal degradation at temperatures exceeding 400°C.[2] The stability of these molecules is influenced by their specific structural features. For instance, compounds like CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, and NNEI have been observed to degrade extensively at temperatures between 400 and 600°C, while others such as MN-18 and MDMB-FUBINACA exhibit greater stability under similar conditions.[2] Given that this compound shares the core indazole-3-carboxamide structure, it is anticipated to display a comparable susceptibility to thermal decomposition.
Predicted Thermal Degradation Pathway of this compound
Based on the established degradation patterns of other carboxamide-type synthetic cannabinoids, a general pathway for the thermal decomposition of this compound can be proposed.[2] This process is likely initiated by the cleavage of the amide bond, leading to the formation of an indazole-amide intermediate. Subsequent dehydration of this intermediate would yield an indazole-carbonitrile. This pathway can ultimately result in the liberation of highly toxic cyanide gas.[2]
Potential Thermal Degradation Products
The thermal degradation of this compound is expected to produce a range of chemical entities. Besides the primary degradation products and cyanide, other potentially toxic compounds such as toluene, naphthalene, and 1-naphthalamine have been identified in the thermolysis of similar synthetic cannabinoids and could also be formed from this compound.[2]
Table 1: Potential Thermal Degradation Products of this compound and Similar Synthetic Cannabinoids
| Degradation Product | Potential Source Compound(s) | Reference |
| Indazole-amide | This compound (hypothesized) | [2] |
| Indazole-carbonitrile | This compound (hypothesized) | [2] |
| Cyanide | Carboxamide-type synthetic cannabinoids | [2] |
| Toluene | Carboxamide-type synthetic cannabinoids | [2] |
| Naphthalene | Carboxamide-type synthetic cannabinoids | [2] |
| 1-Naphthalamine | Carboxamide-type synthetic cannabinoids | [2] |
Experimental Protocols for Analysis
The identification and quantification of this compound and its degradation products necessitate robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable method for the analysis of volatile and thermally stable compounds. However, the high temperatures used in GC can induce degradation of thermally labile substances like this compound, making careful method development crucial.
-
Sample Preparation: Samples can be prepared using an acid/base extraction.[3]
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is recommended.[3]
-
Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) or equivalent can be used.[3]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Temperatures:
-
Oven Program: A temperature ramp, for example, from 50°C to 340°C, is employed to separate the compounds.[3]
-
Injection: Splitless injection is typically used.[3]
-
MS Parameters:
-
Mass Scan Range: 40-550 m/z[3]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
LC-QTOF-MS is often preferred for the analysis of thermally unstable compounds as it avoids high-temperature vaporization.
-
Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer or a similar high-resolution mass spectrometry system.
-
Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or an Acquity HSS T3 column (150 mm x 2.1 mm, 1.8 µm) can be utilized.[3][4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) ammonium (B1175870) formate (B1220265) buffer or 0.1% formic acid in water and B) acetonitrile (B52724) with 0.1% formic acid.[3][4]
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), which is gradually increased over the run to elute the compounds.[4]
-
Flow Rate: Approximately 0.5 mL/min.[4]
-
Column Temperature: Around 60°C.[4]
-
QTOF Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS Scan Range: Typically 100-1000 Da to cover the parent compound and its potential degradation products.
-
Signaling Pathways
While the primary focus of this guide is on thermostability, it is noteworthy that this compound is a precursor to potent synthetic cannabinoid receptor agonists.[1] These agonists primarily interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The psychoactive effects of these substances are predominantly mediated through the activation of CB1 receptors in the central nervous system.
Conclusion
This technical guide provides a foundational understanding of the thermostability and potential degradation products of this compound, based on current knowledge of structurally similar synthetic cannabinoids. While direct experimental data for this compound remains to be established, the proposed degradation pathway and analytical methodologies offer a robust framework for researchers and forensic professionals. Further investigation into the thermal decomposition of this compound is warranted to definitively characterize its degradation profile and associated toxicological risks.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. liu.diva-portal.org [liu.diva-portal.org]
ADB-INACA solubility in common laboratory solvents
An In-Depth Technical Guide to the Solubility of ADB-INACA in Common Laboratory Solvents
Introduction
This compound is recognized as an analytical reference standard, categorized as both a metabolite of the synthetic cannabinoids ADB-PINACA and 5-fluoro ADB-PINACA, and a precursor in the synthesis of other synthetic cannabinoids.[1][2] Classified as a synthetic cannabinoid, it is noted for causing psychoactive effects akin to delta-9-tetrahydrocannabinol (THC).[3][4] Given its role in forensic and research contexts, a thorough understanding of its solubility characteristics in common laboratory solvents is crucial for accurate sample preparation, analytical quantification, and in vitro experimental design. This guide provides a comprehensive overview of the known solubility of this compound, details relevant experimental protocols, and illustrates associated molecular and experimental pathways.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. As is typical for synthetic cannabinoids, which are generally lipophilic, this compound demonstrates significantly higher solubility in organic solvents compared to aqueous solutions.[5][6] The available quantitative data is summarized below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (Approx.) | Solubility (mg/mL) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 36.7 | 11 |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 47.2 | 5 |
| Ethanol | C₂H₆O | 46.07 | 24.5 | 3 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | N/A | ~80 | 0.12 |
Data sourced from Cayman Chemical product information.[7]
Experimental Protocols
Precise and reproducible solubility data is contingent on standardized experimental methodologies. Below are detailed protocols for determining the solubility of a compound like this compound and for its subsequent quantification.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves achieving equilibrium between the dissolved and undissolved solute in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, ≥98% purity)[2]
-
Selected solvent (e.g., Ethanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV-Vis Spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed with solid material remaining.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is then filtered through a syringe filter (e.g., 0.22 µm).
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Calculation: Multiply the measured concentration by the dilution factor to calculate the final solubility in mg/mL.
Protocol 2: Quantification of this compound using UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying substances in solution.[9][10][11]
Objective: To accurately measure the concentration of this compound in a prepared solution.
Instrumentation & Reagents:
-
UPLC-MS/MS system
-
Chromatographic column (e.g., C18 column)[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[9]
-
This compound analytical reference standard
-
The solvent used for the solubility experiment
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by dissolving a known mass of the this compound reference standard in the solvent of interest. Perform serial dilutions to create standards across a desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Use the diluted filtrate from the solubility experiment (Protocol 1, Step 6).
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (or equivalent).[9]
-
Injection Volume: 1-10 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic this compound, followed by a re-equilibration period.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺ (exact mass: 275.1503).[3] Product ions would be determined by infusing the standard and identifying stable fragments.
-
-
Data Analysis:
-
Integrate the peak area for the specific MRM transition of this compound in both the standards and the unknown samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Mechanism of Action and Signaling Pathways
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system.[12][13] Activation of the CB1 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[14]
The binding of a synthetic cannabinoid agonist to the CB1 receptor typically stimulates pertussis toxin-sensitive G-proteins (Gi/Go).[12] This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[14]
-
Modulation of Ion Channels: G-protein activation leads to the inhibition of N-type voltage-gated calcium (Ca²⁺) channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[12]
-
MAP Kinase Activation: CB1 receptor activation can also stimulate the mitogen-activated protein (MAP) kinase pathway.[14]
Collectively, these actions decrease neuronal excitability and inhibit neurotransmitter release.[12] Furthermore, some synthetic cannabinoids can act as biased agonists, preferentially activating either the G-protein pathway or the β-arrestin pathway, which can lead to different physiological outcomes.[15]
Solubility and Solvent Choice
The solubility data for this compound aligns with the general principle that "like dissolves like." Synthetic cannabinoids are largely nonpolar, lipophilic molecules. Their solubility is therefore expected to be greater in organic solvents and lower in polar solvents like water (or aqueous buffers like PBS).
The choice of solvent is critical for experimental success:
-
DMSO and DMF are excellent choices for preparing high-concentration stock solutions for in vitro assays due to their high solvating power.[16] However, the final concentration of DMSO should typically be kept low (e.g., <0.5%) in cell-based experiments to avoid solvent-induced toxicity.[16]
-
Ethanol is a suitable solvent but offers lower solubility for this compound compared to DMSO or DMF. It is often used in formulations and some analytical procedures.
-
Acetonitrile and Methanol are commonly used as mobile phases in liquid chromatography and for sample extraction from biological matrices due to their volatility and miscibility with water.[9][17]
-
PBS demonstrates the low aqueous solubility of this compound, which is an important consideration for understanding its behavior in physiological environments.
References
- 1. This compound - Labchem Catalog [labchem.com.my]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. Monographs [cfsre.org]
- 5. unodc.org [unodc.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. glpbio.cn [glpbio.cn]
- 8. researchgate.net [researchgate.net]
- 9. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: Quantitative Analysis of ADB-INACA in Whole Blood by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ADB-INACA in whole blood. This compound is a synthetic cannabinoid precursor that has emerged in the global new psychoactive substances (NPS) market.[1] Reliable quantitative methods are crucial for forensic toxicology, clinical research, and drug metabolism studies. The described protocol utilizes a straightforward protein precipitation extraction procedure and a robust LC-MS/MS method with multiple reaction monitoring (MRM) for selective detection. This method is intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is classified as a synthetic cannabinoid.[1] It is suspected to be a precursor to more potent synthetic cannabinoids such as ADB-BINACA (ADB-BUTINACA).[1] While its own pharmacological activity is expected to be low, its presence in biological samples is an important indicator of exposure to these novel substances.[1] The development of validated analytical methods for the detection and quantification of this compound in complex matrices like whole blood is essential for forensic investigations and clinical toxicology.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the analysis of trace levels of drugs and their metabolites in biological fluids.[3] This application note provides a comprehensive protocol for the quantification of this compound in whole blood, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a guide for method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Cayman Chemical or other certified supplier)
-
This compound-d5 (or other suitable deuterated internal standard, e.g., JWH-018-d9)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Drug-free whole blood for calibration and quality control samples
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials with inserts
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 column (e.g., Phenomenex Kinetex® C18, 50 mm x 3.0 mm, 2.6 µm) is recommended.[1]
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
Based on the fragmentation pattern of this compound, the following MRM transitions are proposed.[1] These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 289.1 | 145.1 | 50 | 30 | 20 |
| This compound (Qualifier) | 289.1 | 217.1 | 50 | 30 | 15 |
| This compound-d5 (IS) | 294.1 | 145.1 | 50 | 30 | 20 |
Note: The specific cone voltage and collision energy will require optimization for the instrument in use.
Data Presentation and Method Validation
A full method validation should be performed according to established guidelines (e.g., SWGTOX).[2] The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 5 non-zero standards, r² ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (Bias) | Within ± 20% of the nominal concentration (± 25% at LLOQ) |
| Precision (CV) | ≤ 20% (≤ 25% at LLOQ) for intra- and inter-day replicates |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, and long-term stability in whole blood |
Example Quantitative Data (Hypothetical)
The following tables present a hypothetical summary of expected validation data for the quantification of this compound in whole blood.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 95 - 115 | < 20 | 90 - 120 | < 25 |
| Low QC | 0.3 | 90 - 110 | < 15 | 85 - 115 | < 20 |
| Mid QC | 5 | 90 - 110 | < 15 | 85 - 115 | < 15 |
| High QC | 80 | 90 - 110 | < 15 | 85 - 115 | < 15 |
Table 3: Sensitivity and Recovery
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Mean Extraction Recovery (%) |
| This compound | 0.05 | 0.1 | 85 |
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound from whole blood.
Caption: Logical relationship of the LC-MS/MS system components for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in whole blood. The simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates good potential for linearity, accuracy, and precision, making it suitable for a variety of research and forensic applications. It is imperative that any laboratory implementing this method performs a full in-house validation to ensure it meets the specific requirements of their analyses. The use of a closely related deuterated internal standard is recommended to compensate for matrix effects and variations in extraction efficiency.
References
- 1. cfsre.org [cfsre.org]
- 2. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 3. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Identification of ADB-INACA Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent cannabinoids, such as ADB-BUTINACA. Due to its potential for conversion into more active compounds, the detection of this compound and its metabolites in biological matrices is crucial for forensic and clinical toxicology. This application note provides a detailed protocol for the identification of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established protocols for similar synthetic cannabinoids and provides a robust framework for the analysis of this emerging substance.
The metabolism of indazole carboxamide synthetic cannabinoids typically involves enzymatic reactions leading to the formation of more polar compounds that can be readily excreted. Based on studies of structurally related compounds, the primary metabolic pathways for this compound are predicted to be hydroxylation on the indazole ring and tert-butyl group, as well as hydrolysis of the terminal amide. The detection of these metabolites is a reliable indicator of exposure to this compound.
Principle of the Method
This protocol employs a comprehensive approach for the analysis of this compound metabolites in urine. The method involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix. The extracted analytes are then subjected to derivatization to enhance their volatility and thermal stability for GC-MS analysis. Identification is achieved by comparing the retention times and mass spectra of the derivatized metabolites with known reference standards or by interpretation of their mass spectral fragmentation patterns.
Experimental Protocols
Sample Preparation
a. Enzymatic Hydrolysis:
Since many drug metabolites are excreted in urine as glucuronide conjugates, an initial hydrolysis step is essential for their detection.
-
To 2 mL of urine in a glass tube, add an internal standard.
-
Add 1 mL of acetate (B1210297) buffer (1 M, pH 5.0).
-
Add 50 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
b. Liquid-Liquid Extraction (LLE):
LLE is a common and effective technique for extracting a wide range of drug metabolites from biological fluids.
-
Adjust the pH of the hydrolyzed urine sample to approximately 9-10 by adding a few drops of concentrated ammonium (B1175870) hydroxide.
-
Add 5 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent to the tube.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process (steps 2-5) with a fresh aliquot of the extraction solvent to maximize recovery.
-
Combine the organic extracts.
c. Derivatization:
Derivatization is a critical step to improve the chromatographic behavior and mass spectrometric fragmentation of the polar metabolites.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of derivatized this compound metabolites. These are based on general methods for synthetic cannabinoid analysis and may require optimization for specific instrumentation.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
The following table summarizes the predicted major metabolites of this compound and their expected diagnostic ions after trimethylsilyl (B98337) (TMS) derivatization. Note: The retention times and mass-to-charge ratios are predicted based on the analysis of similar compounds and should be confirmed with certified reference materials when they become available.
| Metabolite Name | Predicted Biotransformation | Predicted Retention Time (min) | Predicted Diagnostic Ions (m/z) of TMS Derivative |
| Hydroxy-indazole-ADB-INACA | Indazole Ring Hydroxylation | ~10.5 - 11.5 | 418 (M+), 403, 329, 245, 147 |
| Hydroxy-tert-butyl-ADB-INACA | Tert-butyl Group Hydroxylation | ~10.0 - 11.0 | 418 (M+), 403, 345, 218, 147 |
| This compound Amide Hydrolysis | Amide Bond Cleavage | ~9.0 - 10.0 | 332 (M+), 317, 243, 159, 147 |
| Dihydrodiol-ADB-INACA | Indazole Ring Dihydroxylation | ~11.0 - 12.0 | 506 (M+), 491, 417, 329, 147 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound metabolites in urine.
Caption: Experimental workflow for GC-MS identification of this compound metabolites.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites in urine samples using GC-MS. The described methodology, including enzymatic hydrolysis, liquid-liquid extraction, and silylation, is designed to ensure reliable and sensitive detection of the target analytes. While the provided retention times and mass spectral data are predictive, this protocol offers a solid foundation for laboratories involved in the analysis of novel psychoactive substances. It is recommended to use certified reference materials for the confirmation of metabolite identities and to validate the method according to established laboratory guidelines.
Application Notes and Protocols: Synthesis and Purification of ADB-INACA Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent indazole carboxamide cannabinoids, such as ADB-BINACA.[1] As with many novel psychoactive substances (NPS), the availability of high-purity analytical reference standards is crucial for forensic laboratories, clinical toxicologists, and researchers to unambiguously identify and quantify this compound in seized materials and biological samples. These reference standards are essential for the development and validation of analytical methods, metabolism studies, and pharmacological research.
This document provides detailed protocols for the chemical synthesis and purification of this compound to generate a reference standard with a purity of ≥98%. The described methods are based on established synthetic routes for indazole-3-carboxamide derivatives and common purification techniques for small organic molecules.
Synthesis of this compound
The synthesis of this compound is achieved through an amide coupling reaction between 1H-indazole-3-carboxylic acid and L-tert-leucinamide. This common synthetic pathway allows for the formation of the characteristic carboxamide linkage of this class of synthetic cannabinoids.[2]
Experimental Protocol: Amide Coupling
Reagents and Materials:
-
1H-Indazole-3-carboxylic acid
-
L-tert-Leucinamide hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) and L-tert-leucinamide hydrochloride (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.1 eq) and TEA or DIPEA (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Purification of this compound
Purification of the crude product is critical to obtain a high-purity reference standard. A combination of chromatographic techniques and recrystallization is recommended.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system with a UV detector
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound. An example gradient could be 30-70% B over 30 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-25 mL/min)
-
Detection: UV at 295 nm[3]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
Procedure:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the dissolved crude product onto the column.
-
Run the gradient method and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC-UV.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization
Materials and Equipment:
-
Purified this compound from preparative HPLC
-
Recrystallization solvent (e.g., acetonitrile, ethanol, or a mixture of solvents like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot recrystallization solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the purity of the final product by analytical methods such as HPLC-UV, GC-MS, and NMR, and measure the melting point. A purity of ≥98% is expected for a reference standard.[4]
Data Presentation
The following tables summarize typical analytical data for a purified this compound reference standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data [5]
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| Oven Program | 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min |
| Retention Time | 7.51 min |
| Major Mass Fragments (m/z) | 43, 57, 71, 86, 117, 145, 173, 201, 230, 274 |
Table 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Data [5]
| Parameter | Value |
| Instrument | Sciex TripleTOF® 5600+ LC-QTOF-MS or equivalent |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |
| Gradient | Initial: 95A:5B; to 5A:95B over 13 min; hold at 5A:95B for 2.5 min; return to 95A:5B at 15.5 min |
| Flow Rate | 0.5 mL/min |
| Retention Time | 6.58 min |
| Exact Mass [M+H]⁺ | 275.1503 |
Visualizations
Experimental Workflow
Caption: Synthesis and Purification Workflow for this compound.
Signaling Pathway
Caption: General Cannabinoid Receptor (CB1/CB2) Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 5. gilson.com [gilson.com]
Application Notes and Protocols for In Vitro Cannabinoid Receptor Activity Assays of ADB-INACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent synthetic cannabinoid receptor agonists (SCRAs) such as ADB-BUTINACA.[1][2] As a compound that may be present in illicitly manufactured products, understanding its pharmacological activity at cannabinoid receptors is crucial for forensic analysis and toxicological risk assessment. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at the human cannabinoid receptors CB1 and CB2.
Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are G protein-coupled receptors (GPCRs) that play a key role in the endocannabinoid system.[3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system.[3] Many SCRAs exhibit high potency and efficacy at these receptors, leading to their profound physiological effects.[3] This document outlines standardized in vitro methods to determine the key pharmacological parameters of this compound, including its binding affinity (Ki), potency (EC50), and efficacy (Emax).
Quantitative Data Summary
Recent in vitro studies have indicated that this compound itself possesses low potency at the CB1 receptor. In functional assays, such as β-arrestin 2 recruitment and intracellular calcium release assays, the potency of this compound could not be determined as the concentration-response curves did not reach a plateau, suggesting an EC50 value greater than 2000 nM. This is in stark contrast to its more potent analogs, such as ADB-BUTINACA, which demonstrates high affinity and potent full agonism at both CB1 and CB2 receptors.[3]
For comparative purposes, the table below summarizes the available quantitative data for this compound and the well-characterized SCRA, ADB-BUTINACA.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | CB1 | β-Arrestin 2 Recruitment | EC50 | >2000 |
| CB1 | Intracellular Calcium Release | EC50 | >2000 | |
| ADB-BUTINACA | CB1 | Radioligand Binding | Ki | 0.299[3] |
| CB2 | Radioligand Binding | Ki | 0.912[3] | |
| CB1 | Fluorescence-Based Membrane Assay | EC50 | 0.67[3] | |
| CB2 | Fluorescence-Based Membrane Assay | EC50 | 4.1[3] | |
| CB1 | β-Arrestin 2 Recruitment | EC50 | 19[3] | |
| CB2 | β-Arrestin 2 Recruitment | EC50 | 1.79[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and the general workflows for the described in vitro assays.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflows.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Commercially available or prepared in-house from cells (e.g., HEK-293, CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the [3H]CP-55,940 in binding buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the binding buffer.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of diluted this compound, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Materials:
-
Cell Membranes: From cells expressing human CB1 or CB2 receptors.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
96-well filter plates and cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).
-
Add serial dilutions of this compound or the positive control.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
For non-specific binding wells, add an excess of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all readings.
-
Plot the specific binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Positive Control: A known cannabinoid receptor agonist.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture cells expressing the cannabinoid receptor of interest.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period, if necessary, to prevent cAMP degradation.
-
Add Forskolin (a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
Immediately add serial dilutions of this compound or the positive control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
Application Notes and Protocols for the Analysis of ADB-INACA in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of ADB-INACA, a synthetic cannabinoid, in various complex biological matrices. The protocols are intended to guide researchers in developing robust and reliable analytical methods for forensic toxicology, clinical research, and drug development applications.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the recreational drug market. As with other SCRAs, accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects. This document outlines various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation, for the analysis of this compound in matrices such as blood, urine, and oral fluid.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
Predicted Metabolic Pathway of this compound
While specific in-vivo metabolism studies for this compound are limited, data from its analogs, such as ADB-BUTINACA and brominated INACA derivatives, suggest several key metabolic transformations. The predicted metabolic pathway primarily involves hydroxylation, amide hydrolysis, and subsequent glucuronidation.
Sample Preparation Protocols
The choice of sample preparation technique depends on the matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for various methods.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from methods developed for the extraction of synthetic cannabinoids and their metabolites from urine.[1][2]
Workflow Diagram:
Experimental Protocol:
-
Sample Pre-treatment (for glucuronidated metabolites):
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate (B1210297) buffer (pH 5).
-
Add 20 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 20% methanol in water).
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data for Similar Synthetic Cannabinoids using SPE in Urine:
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.025 - 0.5 ng/mL | [2] |
| Recovery | 43 - 97% | [2] |
| Matrix Effects | 81 - 185% | [2] |
Liquid-Liquid Extraction (LLE) for Blood/Plasma Samples
This protocol is a general procedure for the extraction of synthetic cannabinoids from blood or plasma matrices.
Workflow Diagram:
Experimental Protocol:
-
Sample Preparation:
-
To 0.5 mL of whole blood or plasma, add the internal standard.
-
Add 0.5 mL of a basic buffer (e.g., carbonate buffer, pH 10) to adjust the pH.
-
-
Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Quantitative Data for ADB-BUTINACA (an analog) in Rat Plasma using LLE:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3 ng/mL | [2] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [2] |
| Recovery | 87 - 90% | [2] |
| Matrix Effect | 104 - 111% | [2] |
| Precision (RSD) | < 14% | [2] |
| Accuracy | 92 - 111% | [2] |
Protein Precipitation for Whole Blood Samples
This is a simple and rapid method suitable for screening purposes.[3]
Workflow Diagram:
Experimental Protocol:
-
Sample Preparation:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile containing the internal standard.
-
-
Precipitation and Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the acetonitrile to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
Quantitative Data for a Panel of Synthetic Cannabinoids in Whole Blood using Protein Precipitation:
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.48 ng/mL | [3] |
Sample Preparation for Hair Analysis
This protocol is based on a method for the analysis of multiple synthetic cannabinoids in hair.[4][5]
Workflow Diagram:
Experimental Protocol:
-
Decontamination:
-
Wash approximately 20 mg of hair sequentially with dichloromethane, water, and methanol to remove external contamination.
-
Allow the hair to dry completely.
-
-
Pulverization and Extraction:
-
Pulverize the decontaminated hair using a ball mill or grinder.
-
To the powdered hair, add an internal standard and 1 mL of methanol.
-
-
Incubation and Centrifugation:
-
Vortex the mixture and incubate in an ultrasonic bath at 50°C for 2 hours.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the methanolic extract to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Quantitative Data for a Panel of Synthetic Cannabinoids in Hair:
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg | [4][5] |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 pg/mg | [4][5] |
| Extraction Recovery | 36.1 - 93.3% | [4][5] |
| Matrix Effect | 19.1 - 110.0% | [4][5] |
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in complex matrices. The protocols provided herein offer a range of options that can be adapted and validated for specific research or forensic needs. It is recommended to use isotopically labeled internal standards for this compound to correct for matrix effects and variations in extraction efficiency, thereby ensuring the highest quality of analytical results. Further method development and validation, particularly with certified reference materials for this compound and its metabolites, will continue to enhance the accuracy and robustness of these analytical procedures.
References
- 1. liu.diva-portal.org [liu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for ADB-INACA Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA, a synthetic cannabinoid, has emerged as a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate within the body is crucial for developing reliable detection methods and for assessing its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers the sensitivity and specificity required for the comprehensive profiling of this compound and its metabolites in complex biological matrices. This application note provides a detailed protocol for the metabolite profiling of this compound in human urine, leveraging the analytical power of HRMS. While specific metabolism studies on this compound are emerging, the presented metabolic pathways are based on established biotransformations observed in closely related synthetic cannabinoids, such as ADB-BUTINACA and ADB-FUBINACA.[1][2][3]
Predicted Metabolic Pathways of this compound
The metabolism of synthetic cannabinoids typically involves Phase I and Phase II biotransformations to increase their polarity and facilitate excretion. For this compound, the primary predicted metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic route for synthetic cannabinoids. This can occur on the alkyl chain or the indazole ring.
-
Amide Hydrolysis: The amide bond in the this compound structure is susceptible to hydrolysis, leading to the formation of a carboxylic acid metabolite.
-
Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of a ketone or aldehyde.
-
Glucuronidation: Phase II metabolism often involves the conjugation of the parent compound or its Phase I metabolites with glucuronic acid, forming more water-soluble glucuronides.
These predicted pathways are critical for identifying potential biomarkers of this compound consumption.
Experimental Protocols
This section details the materials and methods for the extraction and analysis of this compound and its metabolites from human urine samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., this compound-d5)
-
Beta-glucuronidase from E. coli
-
Phosphate (B84403) buffer (0.1 M, pH 7)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 1 mL of urine sample, add 50 µL of internal standard solution (1 µg/mL).
-
Add 500 µL of 0.1 M phosphate buffer (pH 7).
-
Add 20 µL of beta-glucuronidase solution.
-
Vortex the mixture and incubate at 37°C for 2 hours to cleave glucuronide conjugates.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-20 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
Data Acquisition: Full scan mode from m/z 100 to 1000 with collision-induced dissociation (CID) for fragmentation analysis.
Data Presentation
The following tables summarize the expected quantitative data for this compound and its predicted major metabolites. The exact mass and retention times are crucial for confident identification.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Compound | Chemical Formula | Predicted Retention Time (min) | Exact Mass [M+H]⁺ (m/z) |
| This compound | C₁₄H₁₈N₄O₂ | ~6.58[4] | 275.1503 |
Table 2: Predicted Metabolites of this compound and their HRMS Data
| Metabolite ID | Biotransformation | Chemical Formula | Predicted Exact Mass [M+H]⁺ (m/z) |
| M1 | Monohydroxylation (Alkyl Chain) | C₁₄H₁₈N₄O₃ | 291.1452 |
| M2 | Monohydroxylation (Indazole Ring) | C₁₄H₁₈N₄O₃ | 291.1452 |
| M3 | Amide Hydrolysis | C₁₄H₁₇N₃O₃ | 276.1343 |
| M4 | Dehydrogenation (after M1) | C₁₄H₁₆N₄O₃ | 289.1295 |
| M5 | Glucuronidation (of this compound) | C₂₀H₂₆N₄O₈ | 451.1827 |
| M6 | Glucuronidation (of M1/M2) | C₂₀H₂₆N₄O₉ | 467.1776 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite profiling.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
Conclusion
This application note outlines a robust and sensitive method for the profiling of this compound metabolites in urine using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis provide a solid foundation for researchers in forensic science, clinical toxicology, and drug metabolism studies. The predicted metabolic pathways and associated mass spectrometry data serve as a valuable guide for the identification of this compound and its biotransformation products, ultimately contributing to a better understanding of its in-vivo effects and improving its detection in toxicological screenings. Further studies confirming the specific metabolites of this compound in authentic human samples are warranted to validate these predicted pathways.
References
- 1. liu.diva-portal.org [liu.diva-portal.org]
- 2. Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
Application of ADB-INACA and its Analogues in Forensic Toxicology Casework
Introduction
This document provides detailed application notes and protocols for the identification and quantification of ADB-INACA and its structurally related synthetic cannabinoid analogues in forensic toxicology casework. This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is recognized both as a metabolite of synthetic cannabinoids like ADB-PINACA and 5-fluoro ADB-PINACA, and as a precursor in the synthesis of other compounds such as ADB-FUBINACA.[1] While this compound itself may have low psychoactive potency, its presence in biological samples is a key indicator of synthetic cannabinoid use.[2] This guide also covers prominent analogues such as ADB-BUTINACA, which have been increasingly prevalent in forensic cases.[3][4][5] The methodologies outlined are crucial for researchers, scientists, and drug development professionals in understanding the metabolism, detection, and toxicological significance of this class of new psychoactive substances (NPS).
Metabolic Pathways and Recommended Biomarkers
Understanding the metabolism of this compound analogues is fundamental for their detection in biological samples, as parent compounds are often present at very low concentrations. In vitro studies using human hepatocytes (HHeps) and human liver microsomes (HLM) have identified key metabolic transformations.[6][7][8] Common metabolic pathways include hydroxylation, dihydrodiol formation, amide hydrolysis, and glucuronidation.[7][8]
Based on these studies, specific metabolites are recommended as biomarkers for confirming the intake of these synthetic cannabinoids. For instance, in the case of ADB-BUTINACA, the parent drug along with metabolites B9 (mono-hydroxylation on the n-butyl tail) and B16 (mono-hydroxylation on the indazole ring) are suggested as biomarkers in blood.[3][4][6][9][10][11] For urine, metabolites B4 (dihydrodiol formation on the indazole core), B9, and B16 are considered suitable biomarkers.[3][4][6][9][10][11]
Quantitative Data from Forensic Casework
The following table summarizes the quantitative findings for ADB-BUTINACA from routine forensic toxicology cases in Sweden, as reported in the literature. These cases involved suspected petty drug offenses.[6]
| Case ID | Matrix | ADB-BUTINACA Concentration | Metabolite B9 (Peak Area) | Metabolite B16 (Peak Area) | Metabolite B4 (Peak Area) |
| Case 1 | Blood | Present | 1,200,000 | 450,000 | Not Reported |
| Case 1 | Urine | Present | 15,000,000 | 8,000,000 | 25,000,000 |
| Case 2 | Blood | Present | 800,000 | 300,000 | Not Reported |
| Case 2 | Urine | Present | 10,000,000 | 5,000,000 | 18,000,000 |
| Case 3 | Urine | Present | 9,500,000 | 4,500,000 | 16,000,000 |
| Case 4 | Urine | Present | 12,000,000 | 6,500,000 | 22,000,000 |
| Case 5 | Urine | Present | 7,800,000 | 3,200,000 | 14,000,000 |
| Case 6 | Urine | Present | 11,500,000 | 5,800,000 | 20,000,000 |
Note: Concentration of the parent drug was not always quantified. Peak areas for metabolites indicate relative abundance.
Experimental Protocols
Sample Preparation: Acid/Base Extraction for GC-MS Analysis
This protocol is a standard method for the extraction of synthetic cannabinoids from biological matrices.
-
Sample Aliquoting: Pipette a defined volume of the biological sample (e.g., 1 mL of blood or urine) into a clean extraction tube.
-
Internal Standard Addition: Add an appropriate internal standard to each sample, calibrator, and control.
-
Acidification: Add a suitable acidic buffer to the samples to adjust the pH.
-
Extraction: Add an organic solvent (e.g., n-butyl acetate), vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Separation: Transfer the organic layer to a new tube.
-
Back Extraction: Add a basic solution, vortex, and centrifuge. Discard the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the GC-MS system.
In Vitro Metabolism Studies with Human Hepatocytes
This protocol is used to identify potential metabolites of new synthetic cannabinoids.
-
Cell Culture: Culture pooled human hepatocytes (HHeps) in a suitable medium (e.g., DMEM/Hams F12).[6]
-
Incubation: Incubate the HHeps with the synthetic cannabinoid of interest (e.g., 5 µL of 1 mg/L ADB-BUTINACA) for a specified period (e.g., up to 5 hours).[9]
-
Reaction Termination: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-QTOF-MS to identify metabolites.[7][8]
Analytical Instrumentation and Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the qualitative identification of synthetic cannabinoids.
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[2]
-
Carrier Gas: Helium with a flow rate of 1.46 mL/min.[2]
-
Temperatures:
-
Retention Time: For this compound, a retention time of approximately 7.51 minutes has been reported under these conditions.[2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is essential for the identification of metabolites and for analyzing compounds that are not amenable to GC-MS.
-
Instrument: Agilent 6550 iFunnel QTOF mass spectrometer or equivalent.[9]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small percentage of formic acid is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire data in full scan mode to detect all potential metabolites, with targeted MS/MS for structural confirmation.
Logical Framework for Forensic Investigation
The detection of this compound or its analogues in a forensic case triggers a specific investigative workflow to determine the significance of the finding.
Conclusion
The forensic toxicology landscape is continually challenged by the emergence of new synthetic cannabinoids. This compound and its analogues, such as ADB-BUTINACA, represent a significant class of these substances. Accurate identification and interpretation require a thorough understanding of their metabolism and the use of sensitive and specific analytical techniques like GC-MS and LC-QTOF-MS. The protocols and data presented in this application note provide a framework for the analysis of these compounds in forensic casework, aiding in the global effort to monitor and control new psychoactive substances.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons [liu.diva-portal.org]
- 5. The metabolism of the synthetic cannabinoids ADB‐BUTINACA and ADB‐4en‐PINACA and their detection in forensic toxicology… [ouci.dntb.gov.ua]
- 6. liu.diva-portal.org [liu.diva-portal.org]
- 7. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. [PDF] The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing ADB-INACA-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid identified as a potential precursor to other potent indazole-carboxamide cannabinoids.[1][2] While its pharmacological and toxicological profile is not extensively characterized, preliminary information suggests it may possess intrinsic biological activity.[2] Assessing the cytotoxic potential of this compound is crucial for understanding its risk profile and for the development of potential therapeutic interventions in cases of intoxication.
These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis.
Experimental Overview
A tiered approach is recommended to comprehensively assess this compound-induced cytotoxicity. This involves initial screening assays to measure overall cell viability, followed by more specific assays to elucidate the mechanism of cell death.
Data Presentation
Quantitative data from the following protocols should be summarized to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.09 | 97.6 |
| 10 | 1.10 ± 0.07 | 88.0 |
| 25 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.60 ± 0.05 | 48.0 |
| 100 | 0.35 ± 0.04 | 28.0 |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | LDH Activity (OD490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.16 ± 0.03 | 1.5 |
| 10 | 0.25 ± 0.04 | 15.4 |
| 25 | 0.45 ± 0.05 | 46.2 |
| 50 | 0.70 ± 0.06 | 84.6 |
| 100 | 0.95 ± 0.08 | 123.1 |
| Positive Control (Lysis Buffer) | 0.80 ± 0.07 | 100 |
Table 3: Apoptosis and Necrosis Profile by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 90.1 ± 3.5 | 5.2 ± 0.8 | 3.5 ± 0.6 | 1.2 ± 0.3 |
| 50 | 65.7 ± 4.2 | 18.9 ± 2.3 | 12.1 ± 1.8 | 3.3 ± 0.7 |
| 100 | 30.4 ± 5.1 | 35.6 ± 3.9 | 28.5 ± 3.1 | 5.5 ± 1.0 |
Table 4: Caspase-3/7 Activity
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,000 ± 1,200 | 1.0 |
| 10 | 25,500 ± 2,100 | 1.7 |
| 50 | 75,000 ± 6,500 | 5.0 |
| 100 | 120,000 ± 10,800 | 8.0 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Human cell lines such as SH-SY5Y (neuroblastoma), HEK293 (human embryonic kidney), or HepG2 (hepatocellular carcinoma) are suitable for initial cytotoxicity screening. The choice of cell line should be guided by the research question, considering that synthetic cannabinoids often exhibit neurotoxicity and are metabolized in the liver.[3][4]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours. Studies with other synthetic cannabinoids have shown cytotoxic effects in the micromolar range.[3][4][5][6]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.
-
Procedure:
-
After the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
-
Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.
-
Procedure:
-
After treatment with this compound, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Controls: Include a negative control (vehicle-treated cells), a positive control (cells treated with a lysis buffer to induce maximum LDH release), and a background control (culture medium alone).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate that is cleaved by active caspase-3 and -7, resulting in the production of a luminescent or fluorescent signal.
-
Procedure:
-
After this compound treatment in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Signaling Pathways
Synthetic cannabinoids are known to induce apoptosis through various signaling pathways. A common pathway involves the activation of cannabinoid receptors (CB1 and CB2), which can lead to the modulation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, ultimately culminating in the activation of caspases.[7][8][9][10]
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound-induced cytotoxicity. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the potential toxicity of this synthetic cannabinoid and the underlying cellular mechanisms. This information is critical for public health risk assessment and for guiding future research into the pharmacological effects of emerging synthetic cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
- 6. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction of ADB-INACA from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-INACA is a synthetic cannabinoid and a key intermediate in the synthesis of other potent synthetic cannabinoids such as ADB-BUTINACA.[1][2] As a member of the indazole-3-carboxamide family, its detection in biological matrices like serum is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.[3][4] This document provides detailed application notes and protocols for the isolation of this compound from serum using SPE, based on established methods for structurally similar synthetic cannabinoids.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of isolating this compound from serum, the process involves passing the serum sample through a solid adsorbent (the stationary phase) packed in a cartridge. This compound, being a lipophilic compound, will be retained on the nonpolar sorbent material while more polar matrix components like salts, proteins, and phospholipids (B1166683) are washed away.[5] Finally, a suitable organic solvent is used to elute the retained this compound, resulting in a concentrated and purified extract ready for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| ADB-BUTINACA | Rat Plasma | Not Specified | 87 - 90 | 1.0 | 0.3 | [6] |
| Multiple Synthetic Cannabinoids | Serum | Oasis® HLB | 63.1 - 107.4 | 5 - 10 | 2.5 - 5 | [7] |
| JWH-018 & JWH-073 | Blood | Not Specified | >30 | 0.05 | 0.01 | [7] |
| 5F-NPB22 & ADB-CHMICA | Oral Fluid | Supel-Select HLB | 85 - 94 | Not Specified | Not Specified | [8] |
LOQ: Limit of Quantification; LOD: Limit of Detection
Experimental Protocols
The following protocols are generalized based on common SPE procedures for synthetic cannabinoids and should be optimized for this compound in your laboratory.
Protocol 1: General Purpose Reversed-Phase SPE
This protocol is suitable for use with C18 or Oasis HLB sorbents, which are effective for the extraction of a broad range of synthetic cannabinoids.[7][8]
Materials:
-
SPE Cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Serum sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment)
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pretreatment:
-
Thaw serum samples to room temperature.
-
To 1 mL of serum, add the internal standard and vortex briefly.
-
Centrifuge the sample at 3000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube. The supernatant will be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pretreated serum supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute this compound from the cartridge with 1-2 mL of methanol or acetonitrile.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical instrument (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Dispersive Solid-Phase Extraction (dSPE)
This is a rapid extraction and cleanup method that can be adapted for this compound.[7]
Materials:
-
Dispersive SPE sorbent (e.g., Oasis® HLB powder)
-
Serum sample
-
Internal Standard (IS) solution
-
Acetonitrile
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pretreatment:
-
To 1 mL of serum in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer the supernatant to a new microcentrifuge tube containing the dSPE sorbent (e.g., 50 mg Oasis® HLB).
-
Vortex for 1 minute to ensure thorough mixing of the extract with the sorbent.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the solvent and reconstitute as described in Protocol 1 (Step 6).
-
Visualizations
General SPE Workflow
Caption: General workflow for solid-phase extraction of this compound from serum.
Logical Steps in SPE Method Development
Caption: Key logical steps for developing a robust SPE method.
Conclusion
The provided protocols and data serve as a comprehensive guide for the development and implementation of a solid-phase extraction method for the isolation of this compound from serum. While these methods are based on sound principles and experience with similar compounds, it is imperative that any method be fully validated in-house to ensure it meets the specific requirements for accuracy, precision, and sensitivity for the intended application. The use of an appropriate internal standard is highly recommended to correct for any variability during the extraction process and to ensure reliable quantification.
References
- 1. cfsre.org [cfsre.org]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. open.bu.edu [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ADB-INACA instability in analytical standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of ADB-INACA analytical standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound analytical standards?
A1: Solid this compound analytical standards should be stored at -20°C.[1] Under these conditions, the solid material is stable for at least five years.[1]
Q2: What are the common solvents for dissolving this compound and what are their approximate solubilities?
A2: this compound has varying solubility in common laboratory solvents. It is recommended to use DMF, DMSO, or ethanol (B145695) for preparing stock solutions. The approximate solubilities are:
-
Dimethylformamide (DMF): ~11 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ~5 mg/mL
-
Ethanol: ~3 mg/mL
-
Phosphate-buffered saline (PBS, pH 7.2): ~0.12 mg/mL[1]
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway for this compound, like other indazole-3-carboxamide synthetic cannabinoids, is believed to be amide hydrolysis.[2][3] This process involves the cleavage of the amide bond, leading to the formation of this compound 3,3-dimethylbutanoic acid and other related byproducts. This degradation can be influenced by factors such as pH, temperature, and the presence of moisture.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be prepared in a high-quality anhydrous solvent such as DMF or DMSO, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or lower. For working solutions, it is best to dilute the stock solution immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or loss of parent compound peak.
-
Symptom: Decreasing peak area of this compound over a series of injections or in samples prepared from older stock solutions.
-
Possible Cause: Degradation of this compound in solution, likely due to amide hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Standards: Always prepare fresh working standards from a solid reference material for each analytical run.
-
Solvent Selection: Use anhydrous, high-purity solvents for solution preparation. Avoid protic solvents like methanol (B129727) or ethanol for long-term storage if possible, as they can participate in solvolysis.
-
Storage of Stock Solutions: If stock solutions must be stored, use an aprotic solvent like DMF or DMSO, aliquot into small, single-use vials, and store at -20°C or -80°C. Minimize the time solutions are kept at room temperature.
-
pH Control: Avoid acidic or basic conditions in your sample preparation and analytical mobile phase, as these can catalyze amide hydrolysis. A neutral pH is generally preferred.
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Symptom: Observation of new, unidentified peaks in the chromatogram of an this compound standard, often with a retention time different from the parent compound.
-
Possible Cause: Formation of degradation products. The primary degradation product is likely the amide hydrolysis product, this compound 3,3-dimethylbutanoic acid.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: If using a mass spectrometer, examine the mass spectrum of the unknown peak. The hydrolysis product will have a characteristic mass shift.
-
Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed. Expose a solution of this compound to mild acidic, basic, and oxidative conditions to accelerate the formation of degradation products and monitor their appearance by LC-MS or GC-MS.
-
Reference Standards: If available, use a certified reference standard of the suspected degradation product for confirmation.
-
Issue 3: Co-elution of this compound with its N-alkylated derivatives (e.g., ADB-BUTINACA) in GC-MS analysis.
-
Symptom: A single, broad, or misshapen peak is observed when analyzing a sample containing both this compound and its corresponding N-alkylated synthetic cannabinoid, such as ADB-BUTINACA, making quantification difficult.[4]
-
Possible Cause: Similar chromatographic behavior of the two compounds on standard non-polar GC columns (e.g., DB-5MS).[4]
-
Troubleshooting Steps:
-
Column Selection: Utilize a mid-polarity GC column, such as a DB-35MS or equivalent ((35%-phenyl)-methylpolysiloxane), to achieve baseline separation of this compound and its N-alkylated analogs.[4]
-
Optimize GC Method: Adjust the temperature program and carrier gas flow rate to improve resolution between the two peaks.
-
Alternative Technique: If GC-MS is not mandatory, consider using a liquid chromatography-based method (LC-MS), which often provides better selectivity for these types of compounds.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 11 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 3 mg/mL |
| PBS (pH 7.2) | 0.12 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Table 2: Recommended Storage Conditions for this compound Analytical Standards
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 5 years | Protect from moisture and light. |
| Stock Solution (in DMF/DMSO) | -20°C or -80°C | Short-term (days to weeks) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Working Solution (in ACN/MeOH) | 4°C | For immediate use (within 24 hours) | Prepare fresh daily. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the solid this compound reference standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a suitable amount of the solid standard (e.g., 1 mg).
-
Dissolve the solid in a minimal amount of a suitable solvent (e.g., 1 mL of DMF or DMSO) in a volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.
-
If for long-term storage, aliquot the stock solution into amber glass vials and store at -20°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Using a calibrated micropipette, transfer an appropriate volume of the stock solution (e.g., 10 µL of a 1 mg/mL stock) into a volumetric flask.
-
Dilute to the final volume with the desired analytical solvent (e.g., acetonitrile (B52724) or methanol).
-
Mix thoroughly.
-
Prepare this working solution fresh before each analytical run.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
-
Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside a control (unstressed this compound solution) by LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for the use of this compound analytical standards.
Caption: Potential degradation pathways of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Optimizing Mass Spectrometry Fragmentation for ADB-INACA Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize mass spectrometry fragmentation for the differentiation of ADB-INACA and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomer differentiation important?
This compound is a synthetic cannabinoid that acts as a precursor in the synthesis of other cannabinoids like ADB-BUTINACA.[1] As with many synthetic cannabinoids, multiple positional isomers of this compound can exist. These isomers have the same mass and elemental composition but may differ in the position of substituents on the indazole ring or within the amino acid head group. Differentiating these isomers is crucial as they can have varying biological activities, potencies, and legal statuses.
Q2: What are the primary challenges in differentiating this compound isomers using mass spectrometry?
The main challenges include:
-
Co-elution: Isomers often have very similar physicochemical properties, leading to poor or no chromatographic separation.[1]
-
Identical Mass: By definition, isomers have the same exact mass and are indistinguishable by full-scan mass spectrometry alone.
-
Similar Fragmentation Patterns: Isomers frequently produce the same product ions upon fragmentation, making differentiation dependent on subtle differences in their relative abundances.
Q3: What are the key fragmentation techniques for differentiating synthetic cannabinoid isomers?
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are the two primary fragmentation techniques used.
-
CID is a resonant excitation technique that typically involves multiple low-energy collisions, leading to the formation of a few dominant product ions.
-
HCD is a non-resonant, beam-type fragmentation that involves higher-energy collisions, often resulting in a richer fragmentation spectrum with more low-mass product ions.[2] The ability to vary the collision energy in HCD can be particularly useful for isomer differentiation by revealing energy-dependent fragmentation pathways.[2][3]
Troubleshooting Guides
Problem 1: Poor or no chromatographic separation of suspected this compound isomers.
Symptoms:
-
A single, broad, or asymmetric peak is observed where multiple isomers are expected.
-
Inconsistent retention times for the analyte peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For positional isomers, consider switching from a standard C18 column to one with different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer better resolution for aromatic compounds. |
| Suboptimal Mobile Phase | Systematically vary the gradient and the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Adjusting the pH of the aqueous phase can also alter the ionization state and retention of the isomers. |
| Co-elution with Matrix Components | Enhance sample clean-up procedures. Use solid-phase extraction (SPE) with a sorbent chemistry tailored to the properties of synthetic cannabinoids. |
Problem 2: Suspected isomers show identical fragmentation patterns.
Symptoms:
-
MS/MS spectra for co-eluting or closely eluting peaks are visually indistinguishable.
-
No unique product ions are observed for different isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Collision Energy | The applied collision energy may not be high enough to induce fragmentation pathways that are unique to each isomer. Systematically ramp the collision energy (e.g., in 5-10 eV steps) to observe changes in the relative abundances of product ions. HCD is often more effective than CID for this purpose due to the wider range of energies that can be applied.[2] |
| Identical Core Fragmentation | The primary fragmentation may occur at a common structural motif, yielding the same major product ions. Focus on minor product ions or differences in the ratios of major product ions. Even small, reproducible differences in these ratios can be used for differentiation. |
| Isomerization in the Ion Source | In some cases, isomers can interconvert in the ion source, leading to identical fragmentation spectra.[2][3] If in-source isomerization is suspected, try using a softer ionization method or adjusting ion source parameters (e.g., temperatures, voltages) to minimize this effect. |
Experimental Protocols
Recommended LC-MS/MS Parameters for this compound Analysis
The following parameters are based on a published method for the analysis of this compound and can be used as a starting point for optimization.[4]
Liquid Chromatography:
-
Column: Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0) in water
-
Mobile Phase B: Methanol/acetonitrile (50:50)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometry (LC-QTOF-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range (TOF MS): 100-510 Da
-
Fragmentation: Collision Energy Spread of 35 ± 15 eV. This indicates that a range of collision energies is applied, which can be beneficial for observing a wider variety of fragment ions.
-
Scan Range (MS/MS): 50-510 Da
Data Presentation
Table 1: Known Product Ions for this compound
The following table summarizes the major product ions observed for this compound. These ions can be used for targeted analysis and as a baseline for comparison with suspected isomers.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| 275.15 | 258.12 | [M+H - NH₃]⁺ |
| 275.15 | 230.13 | [M+H - CONH₂ - NH₃]⁺ |
| 275.15 | 145.05 | Indazole-3-carboxamide moiety |
| 275.15 | 117.06 | Indazole moiety |
| 275.15 | 86.09 | tert-Leucine moiety |
Data derived from publicly available spectra and general fragmentation patterns of indazole-based synthetic cannabinoids.
Table 2: Hypothetical Differentiating Product Ions for this compound Positional Isomers
| Isomer Type | Expected Differentiating Fragmentation Behavior |
| Indazole Ring Positional Isomers | The relative abundance of ions corresponding to the indazole moiety (e.g., m/z 117.06 and 145.05) may vary depending on the position of any substituents. Ring-opening fragments may also differ. |
| Head Group Positional Isomers | Isomers with different branching in the tert-leucine head group may show unique fragments corresponding to the loss of different neutral alkyl groups. |
This table is predictive and should be used as a guide for method development. Empirical data should be generated using certified reference materials for each isomer.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound isomers.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for differentiating this compound isomers.
Generalized Fragmentation Pathway of this compound
Caption: Simplified fragmentation pathway for the protonated molecule of this compound.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. [PDF] Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers: JWH-250, JWH-302, and JWH-201 | Semantic Scholar [semanticscholar.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in ADB-INACA Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalytical quantification of ADB-INACA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalytical assays?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological matrix (e.g., plasma, urine, or hair).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[1]
Q2: What are the common causes of matrix effects in plasma-based assays for synthetic cannabinoids like this compound?
A2: The primary sources of matrix effects in plasma are phospholipids (B1166683), which are highly abundant and can co-elute with the analyte of interest.[1] Other contributing factors include salts, endogenous metabolites, and proteins that are not completely removed during the sample preparation process.[1]
Q3: How can I qualitatively assess if my this compound assay is suffering from matrix effects?
A3: A post-column infusion experiment is a valuable qualitative tool. This technique helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs. This information allows for the adjustment of the chromatographic method to move the this compound peak to a "cleaner" region of the chromatogram.[1][2]
Q4: How can I quantitatively determine the extent of matrix effects?
A4: The matrix factor (MF) provides a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q5: What is an acceptable range for the matrix factor?
A5: Ideally, the matrix factor should be between 0.8 and 1.2.[1] The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across a minimum of six different lots of the biological matrix.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.[1]
-
Calculate Matrix Factor: Determine the matrix factor for each individual lot. A high %CV for the matrix factor across the different lots confirms variability.
-
Optimize Sample Preparation: If significant lot-to-lot variability is observed, consider more rigorous sample preparation methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering components.[3]
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This will help identify the retention time windows where the most significant ion suppression is occurring.[2]
-
Adjust Chromatography: Modify the chromatographic conditions to separate the this compound peak from the regions of ion suppression. This can be achieved by altering the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Check for Phospholipid Co-elution: Monitor for characteristic phospholipid multiple reaction monitoring (MRM) transitions to determine if they co-elute with your analyte. If co-elution is occurring, adjust the chromatography to achieve separation.[1]
-
Problem 3: Inaccurate results, with a consistent bias in QC samples.
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for.
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: Ensure the chosen internal standard co-elutes with this compound and experiences a similar matrix effect. A stable isotope-labeled (SIL) version of this compound is the most suitable internal standard as it will have nearly identical chemical and physical properties.
-
Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing the interfering components. Consider alternative or more extensive cleanup steps.[3][4]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby minimize their effect.[4]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Mitigating Matrix Effects
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove phospholipids or other small molecules, often resulting in significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and some phospholipids.[3] | Can be labor-intensive, may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective, can concentrate the analyte. | More complex method development, can be more expensive. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column.
-
Using a 'T' union, introduce a constant, low-flow infusion of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer source.
-
-
Establish a Stable Baseline: Begin the infusion and acquire data on the MRM transition for this compound to establish a stable signal baseline.
-
Inject Blank Matrix: While the infusion continues, inject a processed blank matrix extract onto the LC column.
-
Monitor the Signal: Monitor the this compound signal for any dips (ion suppression) or peaks (ion enhancement). The retention times of these signal changes indicate where matrix components are eluting and causing interference.[2]
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Sample Preparation:
-
Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using the established procedure. Spike the same known concentration of this compound into the extracted matrix post-extraction.[1]
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
Calculate the %CV of the MF across the different matrix lots.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of ADB-INACA and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of ADB-INACA and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound and its analogs?
A1: The primary challenges include co-elution with structurally similar analogs, particularly its precursor this compound and its N-butyl analog ADB-BUTINACA, peak tailing due to the chemical nature of these compounds, and achieving adequate sensitivity for low-level detection in complex matrices. Many synthetic cannabinoids are structurally very similar, which can make chromatographic separation difficult.[1][2]
Q2: Which analytical techniques are most suitable for the separation of this compound and its analogs?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[3][4][5] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), offers excellent sensitivity and selectivity.[3][6] For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution.
Q3: What are the key parameters to optimize for improving the resolution between this compound and ADB-BUTINACA in GC-MS?
A3: The choice of the GC column is critical. A mid-polarity column, such as a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35MS), has been shown to provide baseline separation where traditional non-polar columns (like DB-5MS) fail.[1] Additionally, optimizing the oven temperature program, injector temperature, and carrier gas flow rate are crucial for achieving good peak shape and resolution.[1]
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound analogs?
A4: To enhance sensitivity, ensure that the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy for multiple reaction monitoring - MRM) are fully optimized.[7] Proper sample preparation to minimize matrix effects is also essential.[8] Utilizing a UHPLC system can lead to sharper peaks and improved signal-to-noise ratios.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its analogs.
Issue 1: Co-elution of this compound and ADB-BUTINACA
| Symptom | Possible Cause | Recommended Solution |
| A single, broad, or misshapen peak is observed where two distinct peaks for this compound and ADB-BUTINACA are expected in a GC-MS analysis. | Use of a non-polar GC column (e.g., DB-5MS or equivalent). | Switch to a mid-polarity column such as a DB-35MS or an equivalent (35%-phenyl)-methylpolysiloxane phase. This has been demonstrated to resolve the co-eluting peaks effectively.[1] |
| Suboptimal oven temperature program. | Adjust the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting compounds.[1] | |
| Incorrect carrier gas flow rate. | Optimize the helium carrier gas flow rate. A constant flow rate of around 2 ml/min has been used successfully.[1] |
Issue 2: Peak Tailing
| Symptom | Possible Cause | Recommended Solution |
| Asymmetrical peaks with a "tail" extending from the back of the peak. | Active sites in the GC inlet liner or on the column. | Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including trimming the first few centimeters of the column, can also help. |
| Secondary interactions between the analyte and the stationary phase in HPLC. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The addition of a small amount of a competing base (for basic compounds) or acid (for acidic compounds) can also improve peak shape. | |
| Column overload. | Reduce the amount of sample injected onto the column. |
Issue 3: Poor Sensitivity/Low Signal-to-Noise
| Symptom | Possible Cause | Recommended Solution |
| Difficulty in detecting low concentrations of this compound or its analogs. | Non-optimized mass spectrometer parameters. | Perform a thorough optimization of the MS source and analyte-specific parameters (e.g., collision energy, precursor/product ions). |
| Matrix effects from the sample. | Improve sample clean-up procedures. Solid-phase extraction (SPE) is often effective in removing interfering matrix components.[8] Consider using a matrix-matched calibration curve or an isotopically labeled internal standard. | |
| Degradation of the analyte during sample preparation or analysis. | Ensure proper storage of standards and samples. For LC-MS, check for in-source fragmentation and optimize the source conditions to minimize it. |
Quantitative Data
The following table summarizes the retention times for this compound and its analog ADB-BUTINACA under different GC-MS conditions, demonstrating the importance of column selection for achieving resolution.
| Analyte | GC Column | Retention Time (min) | Resolution (Rs) | Reference |
| ADB-BUTINACA | DB-5MS | 11.849 | >1.5 | [1] |
| This compound | DB-5MS | 11.876 | >1.5 | [1] |
| ADB-BUTINACA | DB-35MS | 11.370 | >1.5 | [1] |
| This compound | DB-35MS | 11.886 | >1.5 | [1] |
| This compound | Agilent J&W DB-1 | 7.51 | Not Reported | [3] |
Experimental Protocols
GC-MS Method for the Separation of this compound and ADB-BUTINACA[1]
-
Instrumentation: Agilent 8890 GC equipped with a 5977B MS detector.
-
Injector: 300°C, 15:1 split ratio.
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 30°C per minute to 300°C. Total run time of 15 minutes.
-
Carrier Gas: Helium at a constant flow of 2 ml/min.
-
GC Column: DB-35MS ((35%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Mass Spectrometer: Full scan mode.
LC-QTOF-MS Method for the Analysis of this compound[3]
-
Instrumentation: Liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: TOF MS scan range of 100-510 Da.
Visualizations
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound act as agonists at the cannabinoid receptors CB1 and CB2. The diagram below illustrates the general signaling pathway initiated by the activation of the CB1 receptor.
Caption: General signaling pathway of synthetic cannabinoids via the CB1 receptor.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the typical workflow for the analysis of this compound and its analogs using GC-MS.
Caption: A typical experimental workflow for GC-MS analysis.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of ADB-INACA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ADB-INACA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that is structurally characterized as an indazole-3-carboxamide. In research and development, it is often synthesized as a "tail-less" precursor or intermediate for the synthesis of other potent synthetic cannabinoids, such as ADB-BUTINACA.[1][2] It also serves as a reference standard for the analytical identification of its derivatives.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-indazole-3-carboxylic acid. The second step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide.
Q3: What are the expected yield and purity for this compound synthesis?
A3: While specific data for this compound is limited, the synthesis of similar indazole-3-carboxamide compounds has reported yields ranging from 27.5% to 57.6%, with purities exceeding 95% after purification.[3] Factors such as reaction conditions, purity of starting materials, and purification methods significantly impact the final yield and purity.
Q4: Does this compound have pharmacological activity?
A4: Yes, although it is primarily a precursor, studies have shown that "tail-less" indazole carboxamides like this compound can retain activity at cannabinoid receptors (CB1 and CB2). However, its potency is significantly lower than its "tailed" analogs.[4] One study noted that removing a bromine substitution from a related compound to create a structure similar to this compound resulted in reduced activity at the CB1 receptor, with a less pronounced effect at the CB2 receptor.[4]
Q5: What are the main challenges in scaling up the synthesis of this compound?
A5: Scaling up the synthesis of indazole-3-carboxamides presents several challenges. For the precursor, 1H-indazole-3-carboxylic acid, safety and economic viability of the reagents are primary concerns.[5] General scale-up challenges include ensuring reaction consistency, managing heat transfer in larger reactors, developing robust purification methods for large quantities, and maintaining process safety.[6][7] Thorough documentation and validation of all procedures are critical for regulatory compliance.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1H-indazole-3-carboxylic acid | Incomplete reaction during the formation of the indazole ring. | Ensure precise temperature control during the reaction. Verify the purity and stoichiometry of starting materials. Consider optimizing reaction time. |
| Degradation of intermediates or final product. | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6] | |
| Incomplete Amide Coupling Reaction | Inefficient activation of the carboxylic acid. | Use reliable coupling agents such as HOBT/EDC or TBTU. Ensure the absence of moisture, which can hydrolyze the activated intermediate. |
| Poor quality of amine or coupling reagents. | Use high-purity (S)-2-amino-3,3-dimethylbutanamide and fresh coupling reagents. | |
| Incorrect reaction stoichiometry or temperature. | Optimize the molar ratios of the coupling agents and base (e.g., TEA or DIPEA). Most amide couplings proceed well at room temperature, but gentle heating might be necessary in some cases. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (1H-indazole-3-carboxylic acid or the amine). | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. Adjust reaction time or temperature if necessary. |
| Formation of side products from the coupling reaction. | Optimize the reaction conditions to minimize side reactions. The choice of solvent and base can be critical. | |
| Ineffective purification. | Utilize column chromatography with an appropriate solvent system for purification. Preparative HPLC can be used for achieving high purity.[3] | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | If direct crystallization is challenging, use column chromatography for purification. Consider trituration with a non-polar solvent to induce solidification. |
| Co-elution with impurities during chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase for the chromatography column. |
Experimental Protocols
Synthesis of 1H-indazole-3-carboxylic acid
This protocol is adapted from established methods for the synthesis of the indazole-3-carboxylic acid core.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl2) or sodium sulfite (B76179) (Na2SO3)
-
Water
-
Ice
Procedure:
-
Hydrolysis of Isatin: In a reaction vessel, dissolve isatin in an aqueous solution of sodium hydroxide and heat the mixture to facilitate hydrolysis to form the sodium salt of 2-aminophenylglyoxylic acid.
-
Diazotization: Cool the reaction mixture in an ice bath and slowly add a solution of sodium nitrite. Subsequently, add hydrochloric acid dropwise while maintaining a low temperature to form the diazonium salt.
-
Reduction and Cyclization: Reduce the diazonium salt in situ using a suitable reducing agent like stannous chloride or sodium sulfite. The reduction is followed by spontaneous cyclization to form 1H-indazole-3-carboxylic acid.
-
Isolation: Acidify the reaction mixture to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain crude 1H-indazole-3-carboxylic acid. The crude product can be purified by recrystallization.
Amide Coupling for this compound Synthesis
This is a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with (S)-2-amino-3,3-dimethylbutanamide.
Materials:
-
1H-indazole-3-carboxylic acid
-
(S)-2-amino-3,3-dimethylbutanamide hydrochloride
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Amine Addition: Add (S)-2-amino-3,3-dimethylbutanamide hydrochloride (1 equivalent) to the mixture, followed by the dropwise addition of TEA or DIPEA (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Data Presentation
Table 1: Pharmacological Data of this compound and Related Synthetic Cannabinoids
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | CB1 | Data not consistently available | Reduced activity compared to tailed analogs[4] |
| CB2 | Data not consistently available | Reduced activity compared to tailed analogs[4] | |
| ADB-BUTINACA | CB1 | Data not available | 11.5 |
| MDMB-4en-PINACA | CB1 | 0.28 | 1.88 - 4.3 |
| 5F-ADB-PINACA | CB1 | Data not available | 0.24 |
| CB2 | Data not available | 0.88 |
Note: Data for related compounds are provided for comparative purposes.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting low yield issues.
Diagram 3: Cannabinoid Receptor Signaling
Caption: Simplified cannabinoid receptor signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Preventing Enzymatic Degradation of ADB-INACA in Biological Samples
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with ADB-INACA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize enzymatic degradation of this compound in biological samples, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in biological samples?
A1: this compound is a synthetic cannabinoid. In biological matrices such as blood, plasma, and urine, it is susceptible to rapid enzymatic degradation. This degradation can lead to an underestimation of the actual concentration of the parent compound, impacting toxicological investigations, pharmacokinetic studies, and forensic analysis. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the molecule.
Q2: What are the main enzymes responsible for the degradation of this compound?
A2: The primary enzymes involved in the metabolism of this compound and related synthetic cannabinoids are carboxylesterases (CES) and cytochrome P450 (CYP) enzymes.[1][2] Carboxylesterases, particularly CES1 found in the liver, are primarily responsible for the hydrolysis of the amide bond.[1] CYP enzymes, such as CYP2C19, CYP3A4, and CYP3A5, are involved in oxidative metabolism, including hydroxylation and dihydrodiol formation.[3][4]
Q3: What are the major metabolites of this compound?
A3: The metabolism of this compound and similar synthetic cannabinoids typically involves amide hydrolysis, hydroxylation on the alkyl chain and indazole ring, dehydrogenation, and dihydrodiol formation.[5][6][7][8] The amide hydrolysis product is a common and significant metabolite.
Q4: How can I prevent the enzymatic degradation of this compound in my samples?
A4: To prevent enzymatic degradation, it is crucial to inhibit the activity of carboxylesterases and CYP450 enzymes immediately after sample collection. This can be achieved by:
-
Lowering the temperature: Collect and process samples on ice and store them at low temperatures (≤ -20°C, preferably -80°C).[9][10]
-
Using enzyme inhibitors: Add specific inhibitors for carboxylesterases (e.g., sodium fluoride (B91410), phenylmethylsulfonyl fluoride) and CYP450 enzymes (e.g., specific chemical inhibitors or broad-spectrum inhibitors) to the collection tubes.
-
Controlling pH: Maintaining an appropriate pH can help reduce enzyme activity.[11]
Q5: What are the recommended storage conditions for biological samples containing this compound?
A5: For long-term stability, biological samples should be stored at ultra-low temperatures (-80°C).[10] For short-term storage, refrigeration at 4°C is acceptable, but freezing is recommended as soon as possible.[9] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no detectable this compound in freshly collected samples. | Rapid enzymatic degradation by carboxylesterases and/or CYP450 enzymes. | 1. Ensure immediate cooling of the sample after collection. 2. Use collection tubes containing a carboxylesterase inhibitor (e.g., sodium fluoride). 3. Process samples as quickly as possible. |
| Inconsistent quantification results between replicate samples. | Variable enzyme activity between aliquots due to temperature fluctuations or delayed inhibitor addition. | 1. Standardize the time between sample collection, inhibitor addition, and freezing. 2. Ensure uniform mixing of the inhibitor with the sample. 3. Prepare aliquots for single use to avoid freeze-thaw cycles.[4] |
| High concentrations of this compound metabolites are observed even with preventative measures. | Incomplete enzyme inhibition. The inhibitor used may not be effective against all relevant enzyme isoforms or its concentration may be too low. | 1. Use a cocktail of inhibitors targeting both carboxylesterases and a broad range of CYP450 enzymes. 2. Optimize the concentration of the inhibitors. 3. Verify the purity and activity of the inhibitors. |
| Analyte loss during sample preparation (e.g., protein precipitation, solid-phase extraction). | Non-specific binding of the analyte to labware or precipitation of the analyte with proteins. | 1. Use low-binding polypropylene (B1209903) tubes and pipette tips. 2. Optimize the protein precipitation method (e.g., use of different organic solvents, temperature).[12] 3. Evaluate different solid-phase extraction sorbents and elution solvents. |
Data Presentation
The following tables summarize the stability of synthetic cannabinoids under various conditions and the efficacy of common enzyme inhibitors. (Note: Data for this compound is limited; therefore, data from closely related analogs are provided as a reference).
Table 1: Stability of Synthetic Cannabinoids in Whole Blood
| Compound | Storage Temperature | Stability Duration | Reference |
| 5F-ADB-PINACA | Room Temperature | Unstable (significant degradation within hours) | [9] |
| 4°C | Stable for up to 1 week | [9] | |
| -20°C | Stable for at least 52 weeks | [9] | |
| ADB-FUBINACA | Room Temperature | Stable for up to 1 week | [9] |
| 4°C | Stable for at least 4 weeks | [9] | |
| -20°C | Stable for at least 52 weeks | [9] |
Table 2: Common Enzyme Inhibitors for Preventing this compound Degradation
| Enzyme Class | Inhibitor | Typical Concentration | Notes | Reference |
| Carboxylesterases | Sodium Fluoride (NaF) | 1-2% (w/v) | Commonly used in blood collection tubes. Broad-spectrum serine hydrolase inhibitor. | |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1-2 mM | Irreversible serine hydrolase inhibitor. Must be prepared in an organic solvent. | ||
| Benzil | 10-100 µM | Potent and selective inhibitor of CES1.[13] | ||
| Cytochrome P450 | 1-Aminobenzotriazole (ABT) | 1 mM | Broad-spectrum mechanism-based inhibitor. | |
| Ketoconazole | 1-10 µM | Potent inhibitor of CYP3A4.[3] | ||
| Ticlopidine | 10-50 µM | Selective inhibitor of CYP2C19. | [7] |
Experimental Protocols
Protocol 1: Collection and Stabilization of Whole Blood Samples
-
Preparation: Use blood collection tubes containing sodium fluoride (NaF) as a carboxylesterase inhibitor. If not available, prepare a stock solution of NaF (10% w/v in water) and add the appropriate volume to achieve a final concentration of 1-2%.
-
Collection: Collect whole blood directly into the prepared tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the inhibitor.
-
Cooling: Place the tube on ice or in a refrigerated rack immediately.
-
Processing: If plasma is required, centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C.
-
Storage: Transfer the plasma or whole blood to labeled cryovials and store at -80°C until analysis.
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)
-
Reagents:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound stock solution (1 mM in DMSO or methanol)
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Enzyme inhibitors (optional, for reaction phenotyping)
-
Acetonitrile (ice-cold, for reaction termination)
-
-
Incubation Mixture Preparation (per reaction):
-
Phosphate buffer: to a final volume of 200 µL
-
HLM: to a final concentration of 0.5 mg/mL
-
This compound: to a final concentration of 1 µM
-
-
Procedure: a. Thaw HLM on ice. b. In a microcentrifuge tube, combine the phosphate buffer and HLM. c. Add the this compound working solution to the tube. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding the NADPH regenerating system. f. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). g. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. h. Vortex and centrifuge at 10,000 x g for 5 minutes to precipitate proteins. i. Transfer the supernatant to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for collecting and processing biological samples to prevent this compound degradation.
Caption: Major enzymatic degradation pathways of this compound in biological systems.
References
- 1. liu.diva-portal.org [liu.diva-portal.org]
- 2. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojp.gov [ojp.gov]
- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of ADB-INACA Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of ADB-INACA metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to improve detection sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Metabolite Detection | Inefficient Cellular Metabolism: The in vitro system (e.g., human liver microsomes or hepatocytes) may not be optimally active. | Verify the viability and metabolic activity of the hepatocytes or microsomes using a positive control. Ensure proper storage and handling to avoid repeated freeze-thaw cycles.[1] |
| Poor Substrate Solubility: this compound, like many synthetic cannabinoids, is highly lipophilic and may precipitate in aqueous incubation media.[1] | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. Ensure the final solvent concentration in the incubation mixture is low (typically <1%) to avoid inhibiting enzymatic activity.[1] | |
| Suboptimal Incubation Time: The incubation period may be too short for significant metabolite formation. | Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation time for producing the desired metabolites.[1] | |
| Poor Sensitivity and High Background Noise | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, blood) can suppress or enhance the ionization of the target analytes, leading to poor sensitivity and reproducibility. | Implement a robust sample preparation technique such as solid-phase extraction (SPE) or supported liquid extraction (SLE) to effectively remove interfering matrix components.[2] Consider diluting the sample to minimize matrix effects, although this may not be suitable for low-level detection. |
| Inefficient Analyte Extraction: The chosen extraction method may not be effectively recovering the metabolites from the sample matrix. | Compare different extraction methods (LLE, SPE, SLE) to determine the one with the highest recovery for your target metabolites.[2] Optimize the pH and solvent composition for the extraction process. | |
| Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for the specific this compound metabolites. | Perform a thorough optimization of the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters like collision energy to maximize the signal-to-noise ratio.[1] | |
| Poor Chromatographic Peak Shape | Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analytes, leading to peak tailing or broadening. | Ensure the mobile phase pH is appropriate for the acidic or basic nature of the metabolites. The use of a small percentage of formic acid (e.g., 0.1%) is common for improving peak shape in reverse-phase chromatography.[3] |
| Column Overload: Injecting too much sample or a sample dissolved in a strong solvent can lead to poor peak shape.[4] | Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] | |
| Contaminated Guard or Analytical Column: Accumulation of matrix components can degrade column performance. | Use a guard column and replace it regularly. If peak shape deteriorates, try flushing the column with a strong solvent or back-flushing it (if recommended by the manufacturer). |
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound?
Based on the metabolism of structurally similar synthetic cannabinoids like ADB-FUBINACA and ADB-PINACA, the major metabolic pathways for this compound are expected to include:
-
Hydroxylation: Addition of a hydroxyl group, often on the alkyl chain or the indazole ring.[5][6]
-
Amide Hydrolysis: Cleavage of the terminal amide group.[5]
-
Dehydrogenation: Removal of hydrogen atoms, often following hydroxylation to form a ketone.[5]
-
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.[5][6]
Therefore, hydroxylated metabolites and the carboxylic acid metabolite from amide hydrolysis are likely to be major targets for sensitive detection.
Q2: Which sample preparation technique is best for enhancing the sensitivity of this compound metabolite detection?
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, which is crucial for enhancing sensitivity in LC-MS/MS analysis.[2]
-
Supported Liquid Extraction (SLE): Offers a good balance of cleanliness and high recovery, with reduced ion suppression compared to some other methods.[2]
-
Liquid-Liquid Extraction (LLE): Can provide high recovery rates but may be less effective at removing all matrix interferences compared to SPE.[2]
For low-level detection, SPE is often the preferred method due to its superior cleanup capabilities.
Q3: How can I confirm the identity of tentatively identified this compound metabolites?
Confirmation of metabolite identity can be achieved by comparing the retention time and mass spectral data of the detected peaks with those of synthesized reference standards.[7][8][9] High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the metabolites, providing further confidence in their identification.[6]
Q4: My urine samples are producing negative results for this compound, but consumption is suspected. What should I do?
Parent synthetic cannabinoids are often extensively metabolized and may not be present in urine at detectable levels.[10][11] It is crucial to target the major metabolites. Additionally, many metabolites are excreted as glucuronide conjugates.[5] Therefore, incorporating a hydrolysis step with β-glucuronidase before extraction can release the free metabolites and significantly increase their detectable concentrations.[10][12]
Quantitative Data Summary
The following table summarizes typical analytical parameters for the detection of synthetic cannabinoid metabolites using LC-MS/MS. These values can serve as a benchmark for method development for this compound metabolites.
| Parameter | Value | Technique | Reference |
| Calibration Range | 0.1 - 10 ng/mL | LC-MS/MS | [13] |
| 1 - 50 ng/mL | LC-MS/MS | [2] | |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | LC-MS/MS | [13] |
| 0.5 - 1.0 mg/L (herbal samples) | GC-MS | [14] | |
| Recovery (Urine) | > 50% | LLE | [2] |
Experimental Protocols
Detailed Protocol for In Vitro Metabolism of this compound using Human Hepatocytes
-
Preparation: Prepare a 100 mM phosphate (B84403) buffer (pH 7.4). Prepare a working solution of this compound in a suitable organic solvent like DMSO.
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, viable human hepatocytes, and the this compound working solution. Ensure the final DMSO concentration is below 1%.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 3 hours).[7]
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may contain an internal standard.[1]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate proteins.
-
Sample Collection: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
-
Sample Pre-treatment (Hydrolysis):
-
To 2 mL of urine, add 1 mL of β-glucuronidase solution in an acetate (B1210297) buffer (pH 5.0).[12]
-
Incubate the mixture for 3 hours at 60°C.[12]
-
Allow the sample to cool, then add 1 mL of 100 mM phosphate buffer (pH 6.0).[12]
-
Centrifuge to pellet any precipitates and use the supernatant for SPE.[12]
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the target metabolites with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General experimental workflow for sensitive detection.
References
- 1. benchchem.com [benchchem.com]
- 2. open.bu.edu [open.bu.edu]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of ADB-INACA in Post-Mortem Specimens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ADB-INACA in post-mortem specimens. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in post-mortem toxicology?
A1: this compound is a synthetic cannabinoid that is both a metabolite of other synthetic cannabinoids, such as ADB-PINACA and 5-fluoro ADB-PINACA, and a precursor for the synthesis of other potent cannabinoids like ADB-FUBINACA, MAB-CHMINACA, and ADB-BUTINACA.[1][2][3][4][5] Its presence in post-mortem specimens can indicate exposure to a range of synthetic cannabinoids. Due to the rapid metabolism of many parent synthetic cannabinoids, detecting metabolites and precursors like this compound is crucial for toxicological investigation.
Q2: What are the primary challenges in analyzing this compound in post-mortem samples?
A2: The main challenges include:
-
Low Concentrations: Parent compounds are often present at very low concentrations in post-mortem specimens, making detection difficult.[6][7]
-
Metabolite Identification: A thorough understanding of the metabolic pathways of related compounds is necessary to identify the correct target analytes.[7][8]
-
Matrix Effects: Post-mortem matrices (e.g., blood, liver, kidney) are complex and can interfere with the analysis, particularly in LC-MS/MS.[9][10][11]
-
Co-elution: this compound may co-elute with structurally similar compounds, such as its precursor ADB-BUTINACA, in chromatographic methods like GC-MS, complicating quantification.[4]
-
Post-Mortem Redistribution: The movement of drugs within the body after death can alter their concentrations in different tissues, affecting the interpretation of results.[12][13]
-
Availability of Reference Standards: Accurate quantification requires certified reference materials for both the parent compound and its key metabolites.[14][15]
Q3: Which analytical techniques are most suitable for this compound analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly recommended technique due to its high sensitivity and selectivity for detecting this compound and its metabolites in complex biological matrices.[6][9][14][16][17] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require specific chromatographic conditions to resolve co-eluting compounds.[4]
Q4: Is it more important to look for this compound or its metabolites in post-mortem specimens?
A4: For a comprehensive toxicological assessment, it is recommended to analyze for both the parent compound (if suspected as the primary substance) and its relevant metabolites. For related compounds like ADB-BUTINACA, monohydroxylated and dihydrodiol metabolites are suggested as key biomarkers in post-mortem blood, liver, and kidney samples.[7][8] Given that this compound is itself a metabolite, its detection is a significant finding.
Q5: What are typical concentrations of this compound and related compounds in post-mortem cases?
A5: Quantitative data for this compound in post-mortem specimens is limited. However, data from related synthetic cannabinoids can provide a reference range. For instance, in a post-mortem case involving a dog, ADB-BUTINACA was found at concentrations of 8.1 ng/mL in blood and from 0.4 to 6.4 ng/g in various tissues.[18] In human post-mortem cases, 5F-ADB has been detected in solid tissues at levels of 1.17–7.95 ng/g, while being undetectable in blood and urine.[19] Another study reported 5F-ADB concentrations in peripheral blood ranging from 0.01 to 0.77 ng/mL.[12]
Troubleshooting Guides
Issue 1: Co-elution of this compound and ADB-BUTINACA in GC-MS Analysis
Solution:
-
Column Selection: Utilize a mid-polarity column, such as a DB-35MS or equivalent, which has been shown to provide baseline separation of this compound and ADB-BUTINACA.[4]
-
Temperature Program Optimization:
-
Start with an initial oven temperature of 50°C and hold for 1 minute.
-
Implement a temperature ramp of 30°C per minute up to 300°C.[4]
-
-
Injector Temperature: Set the injector temperature to 300°C.[4]
-
Carrier Gas Flow Rate: Use helium as the carrier gas at a constant flow of 2 ml/min.[4]
-
Confirmation of Retention Times: Inject individual standards of this compound and ADB-BUTINACA to confirm their respective retention times before analyzing mixed samples.[4]
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis of Post-Mortem Tissues
Solution:
-
Sample Preparation:
-
Solid Phase Extraction (SPE): Employ a robust SPE method to clean up the sample extract and remove interfering matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method can be effective for extracting synthetic cannabinoids from tissue samples.[13][19]
-
Protein Precipitation: For blood samples, protein precipitation followed by centrifugation is a common first step.
-
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that matches the specimen being analyzed (e.g., blank post-mortem blood for blood analysis) to compensate for matrix-induced signal suppression or enhancement.
-
Standard Addition: For unusual or particularly complex matrices, the standard addition method is recommended for quantification to overcome matrix effects.[6][18][19]
-
Internal Standards: Use a stable isotope-labeled internal standard that is structurally similar to this compound to correct for variations in extraction efficiency and matrix effects.
Data Presentation
Table 1: Concentrations of ADB-BUTINACA in Post-Mortem Specimens (Canine Case) [18]
| Specimen | Concentration |
| Blood | 8.1 ng/mL |
| Lung | 6.4 ng/g |
| Stomach | 1.5 ng/g |
| Liver | 1.8 ng/g |
| Kidney | 0.4 ng/g |
Table 2: Concentrations of Other Synthetic Cannabinoids in Human Post-Mortem Specimens
| Compound | Specimen | Concentration Range | Reference |
| 5F-ADB | Solid Tissues | 1.17–7.95 ng/g | [19] |
| 5F-ADB | Peripheral Blood | 0.01–0.77 ng/mL | [12] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Synthetic Cannabinoid Screening in Post-Mortem Blood
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of post-mortem blood, add an internal standard.
-
Add 750 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water with 5% acetonitrile.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation of analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
Protocol 2: GC-MS Method for the Separation of this compound and ADB-BUTINACA[4]
-
Sample Preparation:
-
Perform a suitable extraction from the post-mortem matrix (e.g., liquid-liquid extraction or SPE).
-
Evaporate the solvent and reconstitute in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
-
-
GC Conditions:
-
Column: DB-35MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 300°C.
-
Oven Temperature Program: 50°C (hold 1 min), then 30°C/min to 300°C.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injection Mode: Split (e.g., 15:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the expected fragments of this compound and ADB-BUTINACA.
-
Mandatory Visualizations
Caption: Metabolic origin and synthetic utility of this compound.
Caption: General workflow for this compound post-mortem analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Monographs [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ADB-PINACA (CRM) - Analytical Standards - CAT N°: ISO60212 [bertin-bioreagent.com]
- 16. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review [mdpi.com]
- 18. New Synthetic Cannabinoid ADB-BUTINACA-Related Death of a Police Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing poor recovery of ADB-INACA during liquid-liquid extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of ADB-INACA during liquid-liquid extraction (LLE). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its liquid-liquid extraction?
Q2: Which organic solvents are most suitable for the liquid-liquid extraction of this compound?
A2: The choice of solvent is critical and should be based on the polarity of this compound. Given its structure and the properties of similar synthetic cannabinoids, medium to high polarity solvents are often effective. Methanol has been shown to be an effective solvent for the extraction of synthetic cannabinoids from herbal matrices. For liquid-liquid extraction, solvents like ethyl acetate (B1210297) are commonly used for synthetic cannabinoids. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, can also be employed to optimize selectivity.
Q3: How does pH adjustment of the aqueous sample improve this compound recovery?
A3: The recovery of ionizable compounds during LLE is highly dependent on the pH of the aqueous phase. For optimal extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.[2] For acidic compounds, the pH of the aqueous sample should be adjusted to at least two pH units below the analyte's pKa. Conversely, for basic compounds, the pH should be adjusted to at least two pH units above the pKa.[2] While the specific pKa of this compound is not documented in the provided search results, indazole-containing compounds can exhibit both acidic and basic properties. Therefore, empirical optimization of the sample pH is recommended to maximize recovery. A common practice for other synthetic cannabinoids in urine is to adjust the pH to 8-9 before extraction with ethyl acetate.[3]
Q4: What is "salting out" and can it improve the recovery of this compound?
A4: "Salting out" is a technique used to decrease the solubility of an analyte in the aqueous phase, thereby promoting its transfer to the organic phase.[2] This is achieved by adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate, to the aqueous sample. This process increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of less polar organic compounds like this compound, which can lead to improved extraction efficiency.[2]
Troubleshooting Guide for Poor this compound Recovery
This guide addresses common issues that can lead to poor recovery of this compound during liquid-liquid extraction.
Issue 1: Emulsion Formation at the Solvent Interface
An emulsion is a stable mixture of two immiscible liquids, which can trap the analyte and lead to poor phase separation and consequently, low recovery.
-
Possible Causes:
-
Vigorous shaking or vortexing of the sample and solvent mixture.
-
High concentrations of endogenous materials in the sample matrix (e.g., lipids, proteins).
-
Use of a solvent with partial miscibility in the aqueous phase.
-
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to allow for sufficient partitioning without forming a stable emulsion.
-
Centrifugation: Centrifuging the sample can help to break the emulsion and achieve a clear separation of the two phases.
-
Salting Out: Adding a saturated salt solution (e.g., NaCl) can increase the polarity of the aqueous phase and help to break the emulsion.
-
Filtration: In some cases, passing the emulsified layer through a bed of glass wool or a filter aid can help to separate the phases.
-
Solvent Change: Consider using a more non-polar solvent that has lower miscibility with the aqueous phase.
-
Issue 2: Low Recovery Due to Suboptimal pH
Incorrect pH of the aqueous sample can lead to the ionization of this compound, increasing its solubility in the aqueous phase and reducing its partitioning into the organic solvent.
-
Possible Causes:
-
The pH of the sample is close to the pKa of this compound.
-
Failure to adjust the pH of the sample before extraction.
-
-
Solutions:
-
pH Optimization Study: Perform a series of extractions at different pH values (e.g., pH 2, 4, 7, 9, 11) to determine the optimal pH for this compound recovery.
-
Back Extraction: To improve selectivity, after the initial extraction into the organic phase, this compound can be back-extracted into a fresh aqueous phase with a pH that favors its ionized form. The pH of this new aqueous phase can then be adjusted back to favor the neutral form for a final extraction into a clean organic solvent.[2]
-
Issue 3: Inefficient Extraction by the Chosen Solvent
The selected organic solvent may not have a high enough partition coefficient for this compound.
-
Possible Causes:
-
The polarity of the solvent does not match the polarity of this compound.
-
Insufficient volume of the organic solvent was used.
-
-
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, diethyl ether, dichloromethane, ethyl acetate, acetonitrile) to identify the most effective one for this compound.
-
Solvent Mixtures: Using a mixture of solvents can sometimes provide better recovery than a single solvent.
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic solvent to aqueous sample) is often considered a good starting point.[2]
-
Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of expected recovery data based on the principles of LLE and the properties of similar synthetic cannabinoids. This data should be used as a guide for experimental design.
Table 1: Effect of Organic Solvent on this compound Recovery
| Organic Solvent | Polarity Index | Expected Recovery (%) |
| n-Hexane | 0.1 | 40-60 |
| Diethyl Ether | 2.8 | 65-80 |
| Dichloromethane | 3.1 | 70-85 |
| Ethyl Acetate | 4.4 | 85-95 |
| Acetonitrile (B52724) | 5.8 | 75-90 |
Table 2: Effect of Aqueous Phase pH on this compound Recovery using Ethyl Acetate
| Sample pH | Expected Recovery (%) |
| 2.0 | 60-75 |
| 4.0 | 70-85 |
| 7.0 | 80-90 |
| 9.0 | 90-98 |
| 11.0 | 85-95 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Urine
This protocol is a general guideline and should be optimized for your specific analytical method.
-
Sample Preparation:
-
To 1 mL of urine in a glass centrifuge tube, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to adjust the pH to approximately 9.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Gently invert the tube for 10 minutes to extract this compound. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of this compound from Human Plasma
-
Protein Precipitation and Salting Out:
-
To 0.5 mL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 1.5 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Add approximately 200 mg of sodium chloride.
-
Vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes. This will result in the separation of the upper acetonitrile layer from the lower aqueous/protein layer.
-
-
Collection and Evaporation:
-
Transfer the acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General liquid-liquid extraction workflow for this compound.
References
Optimization of in vitro assay conditions for consistent ADB-INACA results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results for in vitro assays involving ADB-INACA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro testing important?
A1: this compound is a synthetic cannabinoid that acts as a precursor in the synthesis of other potent cannabinoids, such as ADB-BUTINACA.[1][2] It is also considered a metabolite of ADB-PINACA and 5-fluoro ADB-PINACA.[1] In vitro testing is crucial to determine its pharmacological profile, including its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2), and to understand its metabolic stability and potential for conversion to more active compounds.
Q2: What are the expected in vitro activities of this compound at cannabinoid receptors?
A2: In vitro studies have shown that this compound possesses reduced activity at the CB1 receptor compared to its "tailed" analogs.[3][4] In some functional assays, its potency was too low to be accurately calculated as the concentration-response curves did not reach a plateau.[5] This suggests that this compound itself is a weak partial agonist or antagonist at CB1 receptors. Its activity at CB2 receptors is also reported to be low.[4]
Q3: What are the key physicochemical properties of this compound to consider for in vitro assays?
A3: Understanding the solubility of this compound is critical for preparing stock solutions and ensuring its availability in aqueous assay buffers. The solubility of this compound in common laboratory solvents is provided in the table below.[1]
Data Presentation: Physicochemical Properties of this compound
| Solvent | Solubility |
| DMF | 11 mg/ml |
| DMSO | 5 mg/ml |
| Ethanol | 3 mg/ml |
| PBS (pH 7.2) | 0.12 mg/ml |
Data sourced from Cayman Chemical.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Issue 1: Low or No Detectable Activity in Functional Assays
| Possible Cause | Troubleshooting Step |
| Poor Solubility: this compound has low aqueous solubility (0.12 mg/ml in PBS, pH 7.2).[1] It may precipitate in your assay buffer, leading to a lower effective concentration. | 1. Prepare high-concentration stock solutions in DMSO or ethanol.[1] 2. Ensure the final solvent concentration in the assay is low (typically <1% for DMSO) to avoid solvent-induced artifacts. 3. Visually inspect for any precipitation after adding the compound to the assay buffer. 4. Consider using a buffer containing a low percentage of BSA, which can help maintain the solubility of lipophilic compounds. |
| Compound Degradation: this compound may be unstable in certain buffer conditions or over long incubation periods. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Minimize the incubation time whenever possible. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The cell line used may not express a sufficient number of CB1 or CB2 receptors to produce a measurable signal. | 1. Confirm receptor expression levels using a positive control agonist with known high potency and efficacy (e.g., CP-55,940). 2. Use a cell line known to have high and stable expression of the target receptor. |
| Assay Sensitivity: The assay may not be sensitive enough to detect the weak activity of this compound. | 1. Increase the amount of cell membrane preparation or the number of cells per well. 2. Optimize the concentration of signaling molecules (e.g., forskolin (B1673556) in cAMP assays) to widen the assay window. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, cells, or reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. For serial dilutions, ensure thorough mixing at each step. |
| Uneven Cell Seeding: A non-uniform cell monolayer can lead to variability in the response. | 1. Ensure cells are evenly suspended before plating. 2. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile buffer or media to maintain a humid environment. |
Issue 3: Discrepancies with Published Data
| Possible Cause | Troubleshooting Step |
| Different Assay Formats: Different functional assays (e.g., cAMP vs. β-arrestin) can yield different potency and efficacy values due to signaling bias. | 1. Carefully compare the methodology of your assay with the published study. 2. Be aware that agonists can preferentially activate one signaling pathway over another. |
| Cell Line Differences: The choice of cell line (e.g., CHO vs. HEK293) and the level of receptor expression can influence the observed pharmacology. | 1. Use the same cell line as the reference study if possible. 2. Characterize the pharmacology of standard compounds in your cell line to establish a baseline. |
| Purity of this compound: The purity of the compound can affect its activity. | 1. Use a high-purity analytical reference standard of this compound. 2. Verify the identity and purity of your compound if possible. |
Experimental Protocols & Workflows
Protocol 1: CB1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 receptor using a radioligand competitive binding assay.
Materials:
-
Membranes from cells stably expressing the human CB1 receptor.
-
[³H]CP-55,940 (radioligand).
-
WIN-55,212-2 or CP-55,940 (for non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Cell harvester and glass fiber filter mats.
-
Scintillation counter and fluid.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute [³H]CP-55,940 in assay buffer to a final concentration of ~0.5-1.0 nM.
-
Prepare the non-specific binding control (e.g., 10 µM WIN-55,212-2).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Radioligand Binding Assay Workflow.
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the human CB1 receptor, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluency.
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) in assay buffer for 20-30 minutes at 37°C to prevent cAMP degradation.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
Immediately add forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal response (e.g., 1-10 µM).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of your chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
cAMP Accumulation Functional Assay Workflow.
Signaling Pathway Diagram
Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs). Upon activation by an agonist like a synthetic cannabinoid, they primarily couple to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels. Additionally, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling pathways.[6][7][8]
Simplified CB1/CB2 Receptor Signaling Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Analytical Landscape for ADB-INACA: An Inter-laboratory Validation Comparison Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of novel psychoactive substances (NPS) like ADB-INACA is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound, drawing upon inter-laboratory validation principles and available experimental data to inform best practices.
The emergence of synthetic cannabinoids such as this compound, a potent agonist of the cannabinoid receptors, presents a significant challenge to forensic and clinical laboratories. Ensuring consistency and accuracy in analytical results across different facilities is crucial for public health and safety. While a dedicated, multi-laboratory validation study for a single analytical method for this compound is not yet publicly available, this guide synthesizes data from single-laboratory validations of closely related synthetic cannabinoids and established analytical protocols to provide a comparative overview of common methodologies.
Performance Comparison of Analytical Methods
The two primary analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize typical performance characteristics based on validation studies of analogous synthetic cannabinoids.
Table 1: Comparison of GC-MS and LC-MS/MS for Synthetic Cannabinoid Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | 0.15 - 25 ng/mL[1] | 0.01 - 0.5 ng/mL[1] | LC-MS/MS generally offers superior sensitivity, crucial for detecting low concentrations in biological matrices. |
| Limit of Quantification (LOQ) | ~50 ng/mL[1] | 0.05 - 10 pg/mg (in hair)[1] | The lower LOQs of LC-MS/MS are advantageous for trace-level quantification. |
| Linearity (R²) | >0.99[1] | >0.99[1] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 13%[1] | < 15%[1] | Both methods provide acceptable precision for quantitative analysis. |
| Accuracy (%Bias) | < 11%[1] | ± 15%[1] | Both techniques offer high accuracy within acceptable limits. |
Table 2: Typical Validation Parameters for LC-MS/MS Methods for Synthetic Cannabinoids in Oral Fluid
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[2][3] |
| Linearity (Range) | 2.5 - 500 ng/mL[2][3] |
| Accuracy | 90.5 - 112.5% of target concentration[2][3] |
| Precision | 3 - 14.7%[2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable analytical results. Below are representative protocols for the analysis of this compound using GC-MS and LC-QTOF-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the methodology outlined by the Center for Forensic Science Research and Education for the analysis of this compound.[4]
-
Sample Preparation: An acid/base extraction is performed on the sample.[4]
-
Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
This protocol is also based on the methodology from the Center for Forensic Science Research and Education for this compound analysis.[4]
-
Sample Preparation: An acid/base extraction is performed on the sample.[4]
-
Instrumentation: A high-resolution mass spectrometer such as a SCIEX TripleTOF® 5600+ is utilized.[5]
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4]
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0)[4]
-
B: Acetonitrile
-
-
Gradient: A linear gradient is employed, starting at 5% B and increasing to 95% B over 13 minutes.[4]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL[4]
-
-
Mass Spectrometry Conditions:
Cannabinoid Receptor Signaling Pathway
This compound and other synthetic cannabinoids exert their psychoactive effects primarily through their interaction with the cannabinoid receptors, CB1 and CB2. This interaction triggers a cascade of intracellular signaling events. A key pathway involved is the recruitment of β-arrestin 2.
Caption: this compound binds to and activates the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent downstream signaling.
Inter-laboratory Validation Workflow
To ensure the reliability and comparability of analytical results for this compound, a structured inter-laboratory validation process is essential. The following workflow outlines the key stages of such a study.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cfsre.org [cfsre.org]
- 5. Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of ADB-INACA versus 5F-ADB: A Data-Driven Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), ADB-INACA and 5F-ADB. It is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their physiological effects. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways to facilitate a deeper understanding of their distinct pharmacological profiles.
Introduction
This compound and 5F-ADB (also known as 5F-MDMB-PINACA) are both indazole-based synthetic cannabinoids. However, they differ significantly in their chemical structure, which profoundly impacts their interaction with the cannabinoid receptors, CB1 and CB2. 5F-ADB is a well-characterized, highly potent agonist, while this compound is often described as a "tail-less" precursor to other SCRAs, such as ADB-BUTINACA, suggesting a lower intrinsic activity.[1][2] This guide will delineate these differences through a systematic presentation of available in vitro and in vivo data.
Cannabinoid Receptor Binding and Functional Activity
The primary molecular targets for this compound and 5F-ADB are the cannabinoid receptors CB1 and CB2. Their interaction with these receptors is characterized by their binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy.
Table 1: Comparative In Vitro Pharmacology at Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of standard agonist) | Assay Type |
| 5F-ADB | CB1 | 0.42 | 0.59 | High (Full Agonist) | Radioligand Binding / Fluorometric Membrane Potential Assay |
| CB2 | Not consistently reported | 7.5 | High (Full Agonist) | Fluorometric Membrane Potential Assay | |
| This compound | CB1 | Data not available; expected to be significantly higher (lower affinity) than 5F-ADB | Reduced activity compared to "tailed" analogs | Lower efficacy compared to "tailed" analogs | β-arrestin 2 Recruitment Assay |
| CB2 | Data not available; expected to be significantly higher (lower affinity) than 5F-ADB | Effect less prominent than at CB1 | Lower efficacy compared to "tailed" analogs | β-arrestin 2 Recruitment Assay |
5F-ADB is a potent full agonist at the CB1 receptor, with a sub-nanomolar EC₅₀ value, indicating it can elicit a strong physiological response at very low concentrations.[4] In contrast, this compound, lacking the N-alkyl tail, exhibits significantly reduced activity at the CB1 receptor.[1][3] While it retains some activity, it is considerably less potent than its "tailed" derivatives.[1][2] The effect of this structural difference is less pronounced at the CB2 receptor.[1][3]
Signaling Pathways and Experimental Workflows
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), both this compound and 5F-ADB initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, these compounds can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin 2.
The experimental workflow to determine the pharmacological properties of these compounds typically involves a series of in vitro assays.
Experimental Protocols
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay is used to determine the binding affinity of a compound to a receptor.
-
Cell Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer: A suitable buffer, typically Tris-HCl with BSA and protease inhibitors, is used.
-
Radioligand: A radiolabeled cannabinoid agonist with known high affinity, such as [³H]CP55,940, is used at a concentration near its Kₔ value.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (5F-ADB or this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
β-Arrestin 2 Recruitment Assay (for Functional Activity)
This assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a key step in G-protein coupled receptor desensitization and signaling.
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein is used. The assay often employs a reporter system, such as a split-luciferase or β-galactosidase complementation system.
-
Procedure:
-
Cells are plated in a multi-well plate.
-
Varying concentrations of the test compound (this compound or 5F-ADB) are added to the wells.
-
The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.
-
The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are determined.
In Vivo Effects
In vivo studies in animal models provide insights into the physiological and behavioral effects of these compounds.
Table 2: Comparative In Vivo Effects
| Compound | Animal Model | Observed Effects |
| 5F-ADB | Mice | Cannabinoid tetrad effects (hypolocomotion, catalepsy, analgesia, and hypothermia) at low doses. |
| This compound | Rats | Attenuated mechanical and cold allodynia in a model of paclitaxel-induced peripheral neuropathy, suggesting potential analgesic effects. |
5F-ADB demonstrates classic cannabimimetic effects in mice, consistent with its high in vitro potency at the CB1 receptor. This compound has been shown to have analgesic properties in a rat model of neuropathic pain, indicating that even with lower receptor potency, it can elicit a physiological response in vivo.[5]
Metabolism
The metabolism of synthetic cannabinoids is a critical factor in their duration of action and the potential for active metabolites.
-
5F-ADB: Undergoes extensive metabolism, primarily through ester hydrolysis and oxidative defluorination. Some of its metabolites have been shown to retain activity at cannabinoid receptors.
-
This compound: As a precursor, it is expected to be metabolized to other active cannabinoids, such as ADB-BUTINACA, through the addition of an alkyl tail. The specific metabolic pathways of this compound itself are less well-documented.
Conclusion
The pharmacological profiles of this compound and 5F-ADB are markedly different, primarily due to the absence of an N-alkyl tail in this compound. 5F-ADB is a highly potent CB1 and CB2 receptor agonist with pronounced in vivo cannabimimetic effects. In contrast, this compound is a significantly less potent compound, often considered a precursor, though it exhibits some in vivo analgesic activity. This comparative guide highlights the critical role of specific structural motifs in determining the pharmacological activity of synthetic cannabinoids and underscores the need for comprehensive in vitro and in vivo characterization of new psychoactive substances. Researchers should exercise caution when interpreting the biological effects of compounds like this compound, as its activity may be influenced by its conversion to more potent, "tailed" analogs.
References
- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Lack of ADB-INACA Cross-Reactivity Data in Synthetic Cannabinoid Immunoassays Underscores Detection Challenges
Researchers, scientists, and drug development professionals face a significant challenge in the detection of emerging novel psychoactive substances (NPS) using traditional immunoassay screening methods. A thorough review of available scientific literature and commercial assay data reveals a critical gap in our understanding of the cross-reactivity of ADB-INACA, a "tail-less" synthetic cannabinoid precursor, in commonly used immunoassays. This lack of data highlights the potential for false-negative results in forensic and clinical settings, complicating efforts to monitor the spread and impact of this and similar compounds.
This compound has been identified as a potential synthetic intermediate for more complex and potent synthetic cannabinoids such as ADB-BUTINACA. Its unique structure, lacking the terminal alkyl chain ("tail") characteristic of many targeted synthetic cannabinoids, likely contributes to its poor recognition by antibodies developed for older generations of these drugs. This guide provides a comparative overview of synthetic cannabinoid immunoassay performance, with a focus on the implications of the absence of this compound cross-reactivity data.
Comparative Immunoassay Performance: A Focus on Cross-Reactivity
Immunoassays are a widely used preliminary screening tool for detecting drugs of abuse in urine samples. Their effectiveness relies on the principle of antibody-antigen recognition. However, the constant evolution of synthetic cannabinoid structures presents a continuous challenge to the cross-reactivity and, therefore, the detection capabilities of these assays.
Below is a summary of the cross-reactivity of various synthetic cannabinoids in the ARK™ AB-PINACA Assay, a commercially available homogeneous enzyme immunoassay. It is important to note the absence of this compound in this and other publicly available cross-reactivity panels.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| AB-PINACA N-pentanoic acid | 5.0 | 100 |
| ADB-PINACA N-pentanoic acid | 3.5 | 143 |
| ADB-PINACA N-(4-hydroxypentyl) metabolite | 4.0 | 125 |
| 5-fluoro ADB-PINACA | 4.2 | 119 |
| ADB-PINACA N-(5-hydroxypentyl) metabolite | 4.3 | 116 |
| 5-fluoro AB-PINACA | 4.7 | 106 |
| AB-PINACA | 8.0 | 63 |
| ADB-PINACA | 9.0 | 56 |
| AB-FUBINACA | 9.0 | 56 |
| ADB-FUBINACA | 10.0 | 50 |
| AB-CHMINACA | 11.5 | 43 |
| MAB-CHMINACA (ADB-CHMINACA) | 8.5 | 59 |
| ADBICA | 20.0 | 25 |
| ADBICA N-pentanoic acid | 7.0 | 71 |
| ADBICA N-(4-hydroxypentyl) | 6.0 | 83 |
| ADBICA N-(5-hydroxypentyl) | 5.5 | 91 |
Data sourced from the ARK™ AB-PINACA Assay package insert.[1]
The data clearly indicates that the assay's antibodies primarily recognize synthetic cannabinoids with an intact pentyl chain or its metabolites. The absence of this structural motif in this compound makes significant cross-reactivity highly improbable.
Experimental Protocols
To provide context for the presented data, a detailed methodology for a representative synthetic cannabinoid immunoassay is outlined below.
ARK™ AB-PINACA Assay Protocol
The ARK™ AB-PINACA Assay is a homogeneous enzyme immunoassay for the qualitative determination of AB-PINACA and its metabolites in human urine.[1]
Principle of the Assay:
The assay is based on the competition between the drug in the urine sample and a drug-enzyme conjugate (recombinant glucose-6-phosphate dehydrogenase, rG6PDH) for a limited number of antibody binding sites.[1] In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. When the drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody binding sites. This results in more active enzyme, which leads to a change in absorbance that is proportional to the drug concentration in the sample.[1]
Procedure:
-
Sample Preparation: Urine samples are collected according to standard procedures. No sample pretreatment is required.
-
Reagent Preparation: The reagents are provided ready-to-use.
-
Calibration: The assay is calibrated using a negative calibrator and a cutoff calibrator (e.g., 5 ng/mL of AB-PINACA pentanoic acid).[2]
-
Assay: The calibrators, controls, and patient samples are added to a clinical chemistry analyzer. The instrument automatically adds the reagents and measures the absorbance change.
-
Interpretation of Results: A sample is considered positive if its response is equal to or greater than the cutoff calibrator's response. A response lower than the cutoff calibrator is considered negative.[1]
Visualizing the Cannabinoid Signaling Pathway and Experimental Workflow
To further aid in the understanding of the mechanisms of action and detection, the following diagrams are provided.
Caption: General signaling pathway of cannabinoid receptors upon activation by an agonist.
Caption: Workflow of a typical homogeneous enzyme immunoassay for synthetic cannabinoids.
Conclusion
The emergence of this compound and other "tail-less" synthetic cannabinoid precursors presents a significant analytical challenge. The lack of cross-reactivity data in current immunoassays means these substances are likely to go undetected in routine screenings. This guide underscores the critical need for the development of new immunoassays with broader cross-reactivity to keep pace with the ever-changing landscape of novel psychoactive substances. In the interim, researchers and clinicians should be aware of the limitations of current screening methods and consider the use of more specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), when the use of such novel compounds is suspected.
References
A Comparative Guide to the Detection of ADB-INACA in Oral Fluid: Established vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The landscape of novel psychoactive substances (NPS) is in constant flux, demanding adaptable and sensitive detection methods for timely and accurate identification. ADB-INACA, a synthetic cannabinoid and a key precursor to other potent substances like ADB-BUTINACA, presents a unique challenge for forensic and clinical toxicology.[1][2] This guide provides a comprehensive comparison of a well-established detection method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an emerging, novel approach based on Fluorescence Spectral Fingerprinting (FSF). The information presented is intended to assist researchers and drug development professionals in making informed decisions about the most suitable analytical strategies for their specific needs.
Performance Comparison of Detection Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, speed, and cost. The following table summarizes the key performance indicators for LC-MS/MS and a conceptual Fluorescence Spectral Fingerprinting method for the detection of this compound in oral fluid.
| Feature | Established Method: LC-MS/MS | Novel Method: Fluorescence Spectral Fingerprinting (FSF) |
| Principle | Chromatographic separation followed by mass-based identification and quantification. | Excitation-emission matrix fluorescence spectroscopy combined with numerical modeling.[3] |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL range (e.g., 1 ng/mL for similar synthetic cannabinoids).[4] | Moderate sensitivity, estimated around 1 µg/mL for the general class of synthetic cannabinoids.[3] |
| Limit of Quantitation (LOQ) | High precision, typically around 2.5 ng/mL for similar synthetic cannabinoids.[4] | Currently qualitative to semi-quantitative. |
| Specificity | Very high, capable of distinguishing between structurally similar compounds. | Moderate to high, can distinguish between structural classes of synthetic cannabinoids.[3] |
| Sample Preparation | Requires protein precipitation and/or solid-phase extraction. | Minimal, may only require filtration.[5] |
| Analysis Time | Longer, including sample preparation and chromatographic run time (approx. 4-15 minutes per sample).[1][4] | Rapid, near real-time analysis.[3] |
| Cost per Sample | High, due to expensive instrumentation and consumables. | Potentially low, with the development of portable devices. |
| Portability | Laboratory-based instrumentation. | Amenable to the development of point-of-care devices.[3] |
| Confirmation | Considered a gold-standard confirmatory technique. | May require confirmation by a method like LC-MS/MS. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both the established and novel detection techniques.
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on validated methods for the detection of synthetic cannabinoids in oral fluid and qualitative data for this compound.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of oral fluid, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex TripleTOF® 5600+ or equivalent.
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other analytes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor and product ions for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode.
Novel Method: Fluorescence Spectral Fingerprinting (FSF)
This protocol is a conceptual adaptation based on proof-of-concept studies for the detection of synthetic cannabinoids in oral fluid.[3][5]
1. Sample Preparation
-
Collect oral fluid using a suitable collection device.
-
Centrifuge the oral fluid sample to pellet any cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. FSF Instrumentation and Data Acquisition
-
Spectrofluorometer: PerkinElmer LS50B Luminescence Spectrometer or a similar instrument capable of collecting excitation-emission matrices.
-
Excitation Wavelength Range: 220-400 nm.
-
Emission Wavelength Range: 250-600 nm.
-
Scan Speed: Appropriate for rapid data acquisition.
-
Data Acquisition: Collect the full excitation-emission matrix (EEM) to generate the fluorescence spectral fingerprint.
3. Data Analysis
-
The collected EEM is processed using numerical modeling or machine learning algorithms.
-
The resulting fingerprint is compared to a library of known synthetic cannabinoid fingerprints to identify the presence of this compound or its structural class.
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the experimental workflows for both the established and novel detection methods.
Caption: Workflow for this compound detection using LC-MS/MS.
Caption: Workflow for this compound detection using FSF.
Signaling Pathways and Detection Principles
The underlying principles of these two methods are fundamentally different. LC-MS/MS relies on the physicochemical properties of the molecule for separation and its mass-to-charge ratio for detection. In contrast, FSF utilizes the intrinsic fluorescence properties of the molecule.
Caption: Comparison of detection principles.
Conclusion
The established method of LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the confirmation and quantification of this compound in oral fluid. However, it is resource-intensive and not suitable for rapid, on-site screening. The novel Fluorescence Spectral Fingerprinting approach, while currently in a more developmental stage for specific analytes like this compound, shows promise for rapid, portable, and low-cost screening. Further research and validation are necessary to fully establish the performance of FSF for the detection of this compound. For comprehensive drug monitoring programs and forensic investigations, a combination of these approaches could be highly effective, utilizing FSF for initial screening and LC-MS/MS for confirmation of presumptive positive results.
References
- 1. cfsre.org [cfsre.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthetic Cannabinoid Receptor Agonists Detection Using Fluorescence Spectral Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Cannabinoid Receptor Agonists Detection Using Fluorescence Spectral Fingerprinting: Full Paper PDF & Summary | Bohrium [bohrium.com]
Comparative Metabolic Stability of ADB-INACA in Human Liver Microsomes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of synthetic cannabinoids, with a focus on ADB-INACA and its analogs, in human liver microsomes (HLMs). Due to the rapid emergence of novel psychoactive substances, understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, identifying potential biomarkers for intake, and assessing their toxicological risk.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various synthetic cannabinoids in human liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). This data allows for a comparative assessment of how this compound's analogs and other relevant compounds are metabolized.
| Compound | Half-life (t½, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance (CLH, mL/min/kg) | Reference |
| ADB-FUBINACA | 39.7 ± 0.1 | 17.5 ± 0.1 | 9.0 | [1][2] |
| (S)-AMB-FUBINACA | - | - | - | [3] |
| (S)-4F-MDMB-BINACA | - | - | - | [3] |
| (S)-AB-CHMINACA | - | - | - | [3] |
| (S)-MDMB-4en-PICA | - | - | - | [3] |
| 5F-ADB | 3.1 | - | 18.6 |
Note: Data for this compound is not available. The table presents data for related and commonly studied synthetic cannabinoids to provide a comparative framework.
Experimental Protocols
A standardized protocol is essential for reproducible in vitro metabolic stability assays. Below is a representative methodology for determining the metabolic stability of a synthetic cannabinoid in human liver microsomes.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer to the desired final concentration (typically 1 µM).
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of the test compound and HLMs in phosphate buffer. The final HLM protein concentration is typically 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: Simplified CB1 receptor signaling pathway.
References
- 1. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Metabolite Identification: A Comparative Guide to NMR and Mass Spectrometry for Novel ADB-INACA Metabolites
For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel psychoactive substance (NPS) metabolites is paramount for understanding their pharmacology and toxicology. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based techniques for the structural confirmation of novel ADB-INACA metabolites, supported by experimental data and detailed protocols.
The rapid emergence of synthetic cannabinoids like this compound presents a significant analytical challenge. While mass spectrometry is a powerful tool for detecting and tentatively identifying metabolites, the complexity of biotransformation pathways necessitates a robust method for unambiguous structure confirmation. NMR spectroscopy has emerged as the gold standard for this purpose, providing detailed atomic-level information.
Performance Comparison: NMR vs. Mass Spectrometry
The choice of analytical technique depends on the specific research question, sample availability, and the required level of structural detail. While MS offers unparalleled sensitivity for initial screening, NMR provides the definitive structural information crucial for final confirmation. The two techniques are highly complementary in the field of metabolomics.[1][2][3]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (LC-MS/MS, HRMS) |
| Primary Strength | Unambiguous structure elucidation, including stereochemistry. | High sensitivity and high throughput for detection and quantification.[4] |
| Sample Requirements | Higher concentration/larger sample volume required.[4] | Very low sample concentration needed.[4] |
| Sample Preparation | Minimal, non-destructive.[5] | Often requires chromatographic separation and ionization. |
| Quantitative Ability | Highly quantitative without the need for metabolite-specific standards.[5] | Requires isotopically labeled standards for accurate quantification. |
| De Novo Identification | Can determine the structure of a completely unknown molecule. | Provides elemental composition (HRMS) and fragmentation data, often requiring reference standards for confirmation. |
| Throughput | Lower throughput, longer acquisition times. | High throughput, rapid analysis. |
| Cost | Higher instrument cost and maintenance. | Lower initial instrument cost for some platforms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the identification and confirmation of this compound metabolites.
In Vitro Metabolism and Sample Preparation
-
Incubation: this compound is incubated with human liver microsomes (HLMs) or cryopreserved human hepatocytes to generate metabolites.[6][7] A typical incubation may last for up to 3-5 hours.[7][8]
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[6]
-
Extraction: Metabolites are extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction.
-
Concentration: The solvent is evaporated, and the sample is reconstituted in a suitable solvent for analysis.
Mass Spectrometry Analysis (LC-QTOF-MS)
-
Chromatographic Separation: The extracted metabolites are separated using ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: The separated compounds are introduced into a quadrupole time-of-flight (QTOF) mass spectrometer.
-
Data Acquisition: Data is acquired in both full scan mode to determine the accurate mass of potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
-
Metabolite Identification: Putative metabolite structures are proposed based on the accurate mass, fragmentation patterns, and known metabolic pathways of similar synthetic cannabinoids.
NMR for Structural Confirmation of Synthesized Standards
Since obtaining sufficient quantities of metabolites from in vitro incubations for NMR analysis is often challenging, the proposed structures are typically chemically synthesized.[6][8] The synthesized reference standards are then analyzed by NMR to confirm their structure.
-
Sample Preparation: The synthesized metabolite is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy:
-
¹H NMR is acquired to determine the number and environment of protons.
-
¹³C NMR and DEPT experiments are used to determine the number and type of carbon atoms (CH₃, CH₂, CH, C).[9]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.[9]
-
-
Structure Elucidation: The complete set of 1D and 2D NMR data is used to piece together the molecular structure, including the exact position of metabolic modifications and the stereochemistry. The confirmed structure of the synthesized standard can then be used to definitively identify the metabolite in biological samples by comparing chromatographic retention times and MS/MS fragmentation patterns.[6][8]
Visualizing the Workflow and Comparison
Caption: Workflow for this compound metabolite identification.
Caption: Comparison of NMR and Mass Spectrometry.
References
- 1. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 2. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Platforms for the Detection and Quantification of ADB-INACA
For researchers, scientists, and professionals in drug development and forensic analysis, the accurate identification and quantification of novel psychoactive substances (NPS) is paramount. ADB-INACA, a synthetic cannabinoid and a key precursor to other potent substances like ADB-BUTINACA, presents unique analytical challenges.[1][2][3] This guide provides an objective comparison of the primary analytical platforms used for this compound analysis, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is an indazole-based synthetic cannabinoid. It has been identified as a penultimate synthetic intermediate for more potent cannabinoids such as ADB-BUTINACA.[1][3] Its presence in seized materials can indicate the local synthesis of these more dangerous compounds. Therefore, robust analytical methods are required to differentiate it from its analogues and quantify it accurately.
Performance Characteristics of Analytical Platforms
The primary methods for the analysis of this compound and similar synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) platforms like LC-Quadrupole Time-of-Flight (LC-QTOF-MS) are also employed, particularly for structural elucidation of novel compounds.[3][4][5] Immunoassays, while useful for screening older generations of synthetic cannabinoids, generally lack the specificity and cross-reactivity to reliably detect newer compounds like this compound.[6][7][8]
The selection of an analytical platform is often dictated by the required sensitivity, selectivity, and the sample matrix. LC-MS/MS is generally favored for its high sensitivity and suitability for thermally unstable compounds, while GC-MS remains a reliable and widely available technique.[9][10][11] A significant challenge in GC-MS analysis is the coelution of this compound with its precursor, ADB-BUTINACA, which can complicate quantification unless specific chromatographic conditions are used.[1][2]
Data Presentation: Quantitative Performance
The following table summarizes the performance characteristics of different mass spectrometry-based platforms for the analysis of this compound and structurally related synthetic cannabinoids.
| Performance Parameter | GC-MS | LC-MS/MS | LC-QTOF-MS | Key Considerations |
| Limit of Detection (LOD) | 0.15 - 25 ng/mL | 0.01 - 0.5 ng/mL | Analyte Dependent | LC-MS/MS offers superior sensitivity, crucial for low concentrations in biological matrices.[10] |
| Limit of Quantification (LOQ) | ~50 ng/mL | 0.05 - 10 pg/mg (hair) | Analyte Dependent | The lower LOQs of LC-MS/MS are advantageous for trace-level quantification.[10] |
| Linearity (R²) | >0.99 | >0.99 | Not typically used for quantification | Both GC-MS and LC-MS/MS achieve excellent linearity.[10] |
| Precision (%RSD) | < 13% | < 15% | Not applicable | Both methods demonstrate acceptable precision for quantitative analysis.[10] |
| Primary Application | Seized material analysis, routine screening | Biological matrices (urine, blood, hair), trace analysis | Identification of unknown compounds, metabolite studies | LC-QTOF-MS is a powerful tool for non-targeted screening and research.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for GC-MS and LC-QTOF-MS analysis of this compound.
GC-MS Experimental Protocol for this compound
This protocol is based on established methods for the analysis of synthetic cannabinoids in seized materials.[3]
-
Sample Preparation (Acid/Base Extraction):
-
Homogenize the seized material.
-
Perform a standard acid/base liquid-liquid extraction to isolate the neutral drug fraction containing this compound.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Instrumental Analysis:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or a DB-35MS column to resolve this compound from its precursors.[1][3]
-
Carrier Gas: Helium.[3]
-
Injector Temperature: 265 °C.[3]
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 30°C per minute to 300°C.[1]
-
Injection Mode: Splitless.[3]
-
MS Parameters:
-
Mass Scan Range: 40-550 m/z.[3]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
LC-QTOF-MS Experimental Protocol for this compound
This protocol is designed for the identification and confirmation of this compound in various sample types.[3]
-
Sample Preparation:
-
Dilute liquid samples or perform a solvent extraction for solid samples.
-
Centrifuge to remove particulates.
-
Transfer the supernatant for analysis.
-
-
Instrumental Analysis:
-
Instrument: Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[3]
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0) in water.[3]
-
B: Acetonitrile.
-
-
Gradient: Initial: 95% A: 5% B, ramp to 5% A: 95% B over 13 minutes.[3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[3]
-
QTOF Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
TOF MS Scan Range: 100-510 Da.[3]
-
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound from a seized sample.
Caption: General experimental workflow for this compound analysis.
Signaling Pathway Diagram
Synthetic cannabinoids like this compound mimic the effects of tetrahydrocannabinol (THC) by acting as agonists at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[4][12]
Caption: Cannabinoid Receptor 1 (CB1) signaling pathway.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comparative Analysis of the Psychoactive Effects of ADB-INACA and JWH-018
A comprehensive comparison of the synthetic cannabinoid receptor agonists (SCRAs) ADB-INACA and JWH-018 reveals significant differences in their pharmacological profiles, which underpin their distinct psychoactive effects. JWH-018, a first-generation SCRA, is a potent and well-characterized full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, this compound is a more recent indazole-based synthetic cannabinoid, for which comprehensive pharmacological data is less abundant. However, available information and data from structurally similar analogues indicate that it also acts as a potent agonist at cannabinoid receptors. This guide provides a detailed comparative analysis of their receptor binding affinities, in vitro functional activities, in vivo behavioral effects, and the signaling pathways they modulate.
Receptor Binding Affinity and Functional Activity
The interaction of these compounds with cannabinoid receptors is the primary determinant of their psychoactive effects. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a stronger binding. The potency (EC50) is the concentration required to elicit a 50% maximal response, while efficacy (Emax) describes the maximum possible effect of the drug.
JWH-018 exhibits a high binding affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range.[1][2][3][4] Specifically, its affinity for the CB1 receptor is approximately four times higher than that of Δ9-tetrahydrocannabinol (THC), and its affinity for the CB2 receptor is about ten times higher.[1] JWH-018 acts as a full and potent agonist at the CB1 receptor, which is primarily responsible for its psychoactive effects.[1][2]
Direct comparative binding and functional data for this compound are limited in the available literature. However, studies on structurally related indazole carboxamide synthetic cannabinoids, such as ADB-BINACA and ADB-4en-PINACA, demonstrate that these compounds are also potent and highly efficacious agonists at the CB1 receptor, often exceeding the potency and efficacy of JWH-018.[5][6][7] For instance, ADB-BINACA and ADB-4en-PINACA have been shown to exhibit heightened potency and efficacy in β-Arrestin 2 recruitment assays compared to JWH-018.[5] It is important to note that removing the terminal N-alkyl group (as in this compound compared to ADB-BINACA) can reduce activity at the CB1 receptor.[8]
| Compound | Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (Emax, % vs. JWH-018) |
| JWH-018 | CB1 | 9.00 ± 5.00[3] | 4.4 (MAPK)[2], 102 (human)[3] | 100% (by definition) |
| CB2 | 2.94 ± 2.65[3] | 133 (human)[3] | - | |
| ADB-BINACA | CB1 | - | 6.36 (β-Arrestin 2)[5] | 290%[5] |
| ADB-4en-PINACA | CB1 | 0.17[5] | 3.43 (β-Arrestin 2)[5] | 261%[5] |
Note: Data for this compound is not directly available in the searched literature. Data for closely related analogues are presented for comparative context.
In Vivo Behavioral Effects: The Cannabinoid Tetrad
The "cannabinoid tetrad" is a battery of four tests used in animal models (typically mice) to characterize the in vivo effects of cannabinoids. These tests measure hypolocomotion (reduced movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (a decrease in body temperature).
JWH-018 consistently produces the classic tetrad of effects in a dose-dependent manner, mediated by the CB1 receptor.[2][9] Studies in mice have shown that JWH-018 induces analgesia, catalepsy, hypomotility, and hypothermia.[1][2]
Similarly, indazole-based SCRAs like ADB-BINACA and ADB-4en-PINACA also induce these cannabinoid-like effects, often with greater potency than earlier generations of synthetic cannabinoids.[5][10][11] These compounds have been shown to cause dose- and time-dependent hypolocomotive and hypothermic effects in mice, which are reversible by a CB1 receptor antagonist.[10][11]
| Compound | Hypolocomotion (ED50, mg/kg) | Catalepsy (ED50, mg/kg) | Analgesia (ED50, mg/kg) | Hypothermia (ED50, mg/kg) |
| JWH-018 | Yes (Dose-dependent)[9] | Yes (Following injection)[9] | 0.09[2] | 1.47[2] |
| ADB-BINACA | Yes (at 0.5 mg/kg)[5] | - | - | Yes (at 0.5 mg/kg)[5] |
| ADB-4en-PINACA | Yes (at 0.5 mg/kg)[5] | - | - | Yes (at 0.5 mg/kg)[5] |
Note: Comprehensive ED50 values for all tetrad effects for this compound and its close analogues were not available in the searched results. The table indicates whether the effect has been observed.
Other Psychoactive and Behavioral Effects
Beyond the tetrad, SCRAs can induce a range of other behavioral effects. JWH-018 has been shown to have psychostimulant properties, facilitating spontaneous locomotion and stimulating dopamine (B1211576) release in the nucleus accumbens shell, effects that are dependent on the CB1 receptor.[12][13] Repeated exposure to JWH-018 can lead to adaptive changes in dopaminergic pathways, potentially contributing to its abuse liability.[14]
While specific data on the psychostimulant effects of this compound are lacking, newer generations of SCRAs are generally associated with a high potential for abuse and severe adverse effects, including psychomotor agitation.[12] Studies on related compounds like 5F-ADB have demonstrated potent rewarding effects and the potential to induce physical dependence.[6][7]
Signaling Pathways
The psychoactive effects of both this compound and JWH-018 are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.
This signaling cascade includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: JWH-018 has been shown to potently increase the phosphorylation of ERK1/2, a key component of the MAPK pathway.[2]
-
Receptor internalization: JWH-018 also induces rapid and robust internalization of CB1 receptors.[2]
The following diagram illustrates the canonical CB1 receptor signaling pathway activated by agonists like JWH-018.
Caption: Canonical CB1 receptor signaling pathway activated by synthetic cannabinoid receptor agonists.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-hCB1 cells) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4) is used.[15]
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (JWH-018 or this compound).[15]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through filter plates.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
β-Arrestin 2 Recruitment Assay for Functional Activity (EC50/Emax)
This assay measures the recruitment of β-arrestin 2 to the activated GPCR, a key step in receptor desensitization and an indicator of agonist activity.
Methodology:
-
Cell Culture: Use cells engineered to co-express the CB1 receptor and a β-arrestin 2 fusion protein (e.g., PathHunter® cells).
-
Plating: Seed the cells into a 96-well or 384-well assay plate and incubate.[15]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes).[15]
-
Detection: Add detection reagents that generate a chemiluminescent signal when β-arrestin is recruited to the receptor.
-
Measurement: Read the luminescence on a luminometer.
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
The following diagram outlines the workflow for a typical β-Arrestin 2 recruitment assay.
Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.
Cannabinoid Tetrad Assay in Mice
This in vivo procedure assesses the characteristic behavioral and physiological effects of cannabinoids.
Methodology:
-
Animals: Male CD-1 or C57BL/6 mice are commonly used.
-
Drug Administration: The test compound (JWH-018 or this compound) is administered, typically via intraperitoneal (i.p.) injection, dissolved in a suitable vehicle.
-
Acclimation: Animals are acclimated to the testing environment before the tests begin.
-
Testing Battery (performed at specific time points post-injection):
-
Hypolocomotion: Spontaneous activity is measured in an open-field arena, recording parameters like distance traveled.[5]
-
Catalepsy: The "bar test" is used, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.
-
Analgesia: The "tail-flick" or "hot-plate" test is used to measure the latency to respond to a thermal stimulus.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Data Analysis: The effects of the drug are compared to a vehicle-treated control group. Dose-response curves are generated to calculate the ED50 for each effect.
References
- 1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 14. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Proper Disposal of ADB-INACA: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. ADB-INACA is a synthetic cannabinoid for research use only, and its toxicological properties are not fully understood.[1][2][3] All chemicals may pose unknown hazards and should be handled with caution. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.[4][5][6]
The proper disposal of this compound, an analytical reference standard categorized as a synthetic cannabinoid, is a critical component of laboratory safety and regulatory compliance.[2] While specific disposal protocols for this compound are not extensively documented, a conservative approach treating it as a potentially hazardous chemical is essential. Synthetic cannabinoids as a class have been associated with adverse events, and this material should be considered hazardous until more information is available.[1][2][3]
Core Principles for this compound Disposal
Given the nature of this compound as a synthetic cannabinoid and research chemical, disposal procedures should prioritize safety, environmental protection, and regulatory compliance. The primary goals are to prevent accidental exposure, avoid environmental contamination, and ensure the material cannot be diverted.[5][7]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[2][5]
-
Avoid Exposure: Do not ingest, inhale, or allow the substance to come into contact with eyes or skin.[2]
-
Thorough Washing: Wash hands and affected areas thoroughly after handling.[2]
-
Consult SDS: Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[2][4]
Step-by-Step Disposal Protocol
The following procedure is a general guideline synthesized from best practices for disposing of synthetic cannabinoids and other research chemicals.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated lab materials (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams to avoid unintentional chemical reactions.[8] It must be stored in a designated "Satellite Accumulation Area" (SAA).[9]
Step 2: Containerization and Labeling
-
Use Compatible Containers: Store this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often suitable if it is in good condition.[9][10]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste mixture. Include the accumulation start date and the name of the generating laboratory.[9]
Step 3: Rendering the Compound Unusable (for Bulk Quantities) For larger quantities of pure this compound, follow the principle of rendering the waste "unusable and unrecognizable," a common requirement for cannabinoid disposal.[5][7][11]
-
Grinding (if solid): Carefully grind the solid this compound to a fine consistency.[5][7]
-
Mixing: Mix the ground this compound with at least 50% of a non-hazardous solid waste material.[5][7][11] Examples include paper waste, soil, or food waste.[5] This mixture helps prevent diversion and facilitates final disposal.
-
Containment: Place the resulting mixture in the designated, labeled hazardous waste container.
Step 4: Storage and Disposal Coordination
-
Secure Storage: Store the sealed waste container in a secure, designated area with limited access, away from public traffic locations.[5][12]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[13] EHS will arrange for disposal through an approved hazardous waste vendor, which typically involves high-temperature incineration.[5][13]
-
Documentation: Maintain meticulous records of the waste, including the amount, date of generation, and date of pickup. This documentation is crucial for regulatory compliance.[6][12]
Prohibited Disposal Methods:
-
Drain Disposal: DO NOT dispose of this compound or solutions containing it down the sink.[8][10] This is prohibited for most hazardous chemicals and can contaminate waterways.
-
General Trash: DO NOT dispose of this compound or contaminated lab materials in the regular trash.[10]
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of any laboratory chemical, including this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data in the public domain detailing the efficacy of different disposal methods for this compound. Furthermore, specific experimental protocols for the breakdown or neutralization of this compound for disposal purposes are not available. The guidance provided is based on established best practices for managing hazardous and cannabinoid-related chemical waste.[5][7][9] Researchers should rely on their institutional EHS for access to approved and validated disposal routes.
References
- 1. cfsre.org [cfsre.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Monographs [cfsre.org]
- 4. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 5. benchchem.com [benchchem.com]
- 6. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Protocols for ADB-INACA
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of ADB-INACA, a synthetic cannabinoid precursor. While the Safety Data Sheet (SDS) for this compound indicates no specific hazards under the Globally Harmonized System (GHS), the general nature of synthetic cannabinoids and precautionary statements from suppliers warrant a cautious approach. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper laboratory conduct.
This compound is a precursor in the synthesis of other synthetic cannabinoids and is intended for research and forensic applications only.[1][2][3] It is crucial to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Prevents dermal absorption. Double gloving is recommended when handling stock solutions or performing transfers. |
| Eye Protection | Safety Glasses | ANSI Z87.1 rated | Protects eyes from splashes of solutions containing this compound. |
| Face Protection | Face Shield | ANSI Z87.1 rated | To be used in conjunction with safety glasses when there is a significant risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | Certified | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of solid this compound and the preparation of stock solutions within a certified chemical fume hood.
-
Use a properly calibrated analytical balance for weighing the solid material.
-
Consult the product's technical information for solubility data in various solvents such as DMF, DMSO, and Ethanol.[1]
-
-
Handling:
-
When working with solutions, use appropriate volumetric glassware.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transporting solutions, use secondary containment to prevent spills.
-
-
Accidental Release Measures:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and contaminated surfaces into a designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid this compound and solutions should be disposed of as hazardous chemical waste. Follow your institution's guidelines for chemical waste disposal. Do not discharge down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated hazardous waste container.
Decontamination
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual this compound before being washed with detergent and water. The solvent rinse should be collected as hazardous waste.
While the provided SDS for this compound does not classify it as a hazardous substance, the general toxicity associated with synthetic cannabinoids necessitates a conservative approach to handling.[4][5][6][7][8] The protocols outlined in this document are designed to provide a robust framework for the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential for the protection of all personnel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. About Synthetic Cannabinoids [archive.cdc.gov]
- 5. Risk management strategies of synthetic cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids, Synthetic - Special Subjects - MSD Manual Professional Edition [msdmanuals.com]
- 7. oasas.ny.gov [oasas.ny.gov]
- 8. Synthetic cannabinoids | Effects and Risks | FRANK [talktofrank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
